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  • Product: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary As the demand for novel heterocyclic scaffolds in drug discovery intensifies, 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) has emerged as a highly versatile bifunctional building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for novel heterocyclic scaffolds in drug discovery intensifies, 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) has emerged as a highly versatile bifunctional building block. Combining a reactive formyl group with a lipophilic, sterically tuned diaryl ether-like core, this compound serves as a critical intermediate in the synthesis of advanced pharmacophores. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and downstream derivatization strategies. Furthermore, we explore its proven utility in generating high-affinity inhibitors for parasitic enzymes (such as Toxoplasma gondii enoyl reductase) and novel antitubercular agents[1][2].

Physicochemical Properties & Structural Analysis

The molecular architecture of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde features an electron-rich 2,5-dimethylphenoxy moiety linked via an ether bridge to an electron-deficient furan-2-carbaldehyde ring. This push-pull electronic distribution not only dictates its reactivity but also enhances its binding affinity in hydrophobic biological pockets[3].

The compound's lipophilicity (LogP ~3.50) is optimal for membrane permeability, a crucial factor for targeting intracellular pathogens[3][4].

Table 1: Physicochemical and Structural Data [4]

PropertyValue
Chemical Name 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
CAS Number 1291494-07-9
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
SMILES String CC1=CC(=C(C)C=C1)OC2=CC=C(C=O)O2
LogP 3.50124
Topological Polar Surface Area (TPSA) 39.44 Ų
Purity Standard (Commercial) ≥98%

Mechanistic Synthesis Pathways

The most efficient and scalable route to synthesize 5-aryloxyfuran-2-carbaldehydes is via Nucleophilic Aromatic Substitution (S_NAr) . The reaction utilizes 5-nitrofuran-2-carbaldehyde as the electrophile and 2,5-dimethylphenol as the nucleophile[1].

Causality in the S_NAr Mechanism: Unlike standard unactivated benzenes, the furan ring here is highly activated for nucleophilic attack. The nitro group at the 5-position acts as an exceptional leaving group, while the strongly electron-withdrawing formyl group at the 2-position stabilizes the anionic Meisenheimer-like intermediate through resonance. The use of a polar aprotic solvent (like DMSO) is critical; it solvates the potassium cation from the base (K₂CO₃), leaving the phenoxide anion "naked" and highly nucleophilic, thereby driving the reaction forward at moderate temperatures[1].

SynthesisWorkflow A 2,5-Dimethylphenol C Base / Solvent (K2CO3 / DMSO) A->C B 5-Nitrofuran-2-carbaldehyde B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Heat (80-100 °C) E 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde D->E -NO2 displacement

Workflow of the SNAr synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde.

Reactivity Profile & Downstream Derivatization

The synthetic value of this compound lies in the versatile reactivity of its aldehyde functional group. It acts as a linchpin for generating diverse libraries of bioactive molecules.

  • Reductive Amination: The aldehyde readily condenses with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced to yield flexible diaryl ether-linked amines[1].

  • Hydrazone Condensation: Reaction with thiosemicarbazides yields furan-thiazole hydrazones. The electron-deficient nature of the furan-2-carbaldehyde accelerates the initial nucleophilic attack by the hydrazine moiety[2].

DerivatizationBio Core 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde Rxn1 Reductive Amination (Amines, NaBH(OAc)3) Core->Rxn1 Rxn2 Condensation (Thiosemicarbazides) Core->Rxn2 Prod1 Diaryl Ether Ligands Rxn1->Prod1 Prod2 Furan-thiazole Hydrazones Rxn2->Prod2 Bio1 TgENR Inhibition (Anti-parasitic) Prod1->Bio1 Target Binding Bio2 Antitubercular & Antibacterial Activity Prod2->Bio2 Target Binding

Downstream derivatization pathways and associated biological activities.

Applications in Medicinal Chemistry

Inhibitors of Toxoplasma gondii Enoyl Reductase (TgENR)

Toxoplasma gondii relies on a type II fatty acid synthesis (FASII) pathway, making the enoyl-acyl carrier protein reductase (ENR) an attractive drug target. While triclosan is a known TgENR inhibitor, its poor druggability and high ClogP limit its clinical use[3][5]. Researchers have utilized 5-aryloxyfuran-2-carbaldehydes (including the 2,5-dimethylphenoxy derivative) to synthesize novel piperazine and morpholine-based diaryl ethers. These derivatives maintain the critical hydrogen-bonding interactions with the conserved Asn130 residue in the TgENR active site while significantly improving aqueous solubility and membrane permeability[1][3].

Antitubercular and Antibacterial Agents

The furan-thiazole hydrazone scaffold, synthesized directly from 5-aryloxyfuran-2-carbaldehydes, has demonstrated potent activity against Mycobacterium tuberculosis H37Rv and various bacterial strains (e.g., S. aureus, E. coli)[2][6]. The lipophilic 2,5-dimethylphenoxy group enhances penetration through the complex, lipid-rich mycobacterial cell wall, while the hydrazone linkage provides a rigid geometry essential for binding to microbial targets like CYP51[2].

Validated Experimental Protocols

As a self-validating system, the following protocols incorporate built-in analytical checkpoints to ensure reaction fidelity and high yield.

Protocol A: S_NAr Synthesis of the Core Scaffold[1]
  • Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

    • Expert Insight: K₂CO₃ is selected over stronger bases (like NaH) to prevent unwanted aldol condensation side-reactions of the highly reactive aldehyde product.

  • Electrophilic Addition: Add 5-nitrofuran-2-carbaldehyde (1.0 eq) portion-wise to the phenoxide solution.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will actively stain orange/red with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the preservation of the aldehyde group.

  • Workup: Cool the mixture to room temperature and pour it into vigorously stirred ice-cold distilled water.

    • Expert Insight: The high LogP (3.50) of the product causes it to precipitate immediately, while DMSO and inorganic salts remain partitioned in the aqueous phase.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if residual phenol is detected.

Protocol B: Reductive Amination for Ligand Synthesis[1]
  • Imine Formation: Dissolve 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 eq) and the target amine (e.g., morpholine, 1.2 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Expert Insight: NaBH(OAc)₃ is explicitly chosen because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the highly electrophilic iminium ion without prematurely reducing the unreacted aldehyde to an alcohol.

  • Validation & Workup: Stir overnight, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with CH₂Cl₂, dry, and concentrate to yield the amine derivative.

References

  • 1291494-07-9 | 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde ChemScene
  • Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase Bioorganic & Medicinal Chemistry Letters / NIH PMC
  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and comput

Sources

Exploratory

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS 1291494-07-9): A Technical Guide to Identifiers, Synthesis, and Applications

As a Senior Application Scientist, navigating the vast chemical space of heterocyclic building blocks requires not only a deep understanding of molecular properties but also a mastery of the synthetic workflows that inte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the vast chemical space of heterocyclic building blocks requires not only a deep understanding of molecular properties but also a mastery of the synthetic workflows that integrate them into drug discovery pipelines. 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS 1291494-07-9) represents a highly versatile, bifunctional scaffold[1]. By combining the electrophilic reactivity of a furan-2-carbaldehyde core with the lipophilic bulk of a 2,5-dimethylphenoxy ether, this molecule serves as a critical intermediate in the development of antimicrobial agents, kinase inhibitors, and targeted compound libraries.

This whitepaper provides an in-depth technical profile of this compound, detailing its physicochemical identifiers, the mechanistic rationale behind its synthesis, and field-proven protocols for its downstream derivatization.

Chemical Identification & Physicochemical Profiling

Accurate compound identification and physicochemical profiling are the first steps in assessing a building block's suitability for medicinal chemistry. The furan-2-carbaldehyde moiety provides an excellent handle for late-stage functionalization, while the 2,5-dimethylphenoxy group optimizes the molecule's partition coefficient (LogP), enhancing potential membrane permeability[1].

Table 1: Primary Chemical Identifiers

IdentifierValue
IUPAC Name 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
CAS Registry Number 1291494-07-9
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
SMILES String CC1=CC(=C(C)C=C1)OC2=CC=C(C=O)O2

Table 2: Pharmacokinetic & Physicochemical Properties

PropertyValueMechanistic Implication
LogP 3.50Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant).
TPSA 39.44 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Acceptors 3Capable of interacting with kinase hinge regions or receptor pockets.
H-Bond Donors 0Reduces desolvation penalties during target binding.

(Data sourced and verified via [1] and [2]).

Synthetic Methodology: The SNAr Approach

Mechanistic Rationale

The synthesis of 5-aryloxyfuran-2-carbaldehydes typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism[3]. While furan rings are inherently electron-rich (which usually disfavors nucleophilic attack), the presence of the strongly electron-withdrawing formyl (-CHO) group at the C2 position withdraws electron density via resonance. This sufficiently activates the C5 position. When 5-bromo-2-furaldehyde is used as the electrophile, the bromide acts as an excellent leaving group during the addition-elimination sequence of the SNAr mechanism[4].

Field-Proven Protocol: Synthesis of the Core Scaffold

This protocol is designed as a self-validating system to ensure high yield and purity without the immediate need for complex chromatography.

  • Preparation: In an oven-dried round-bottom flask under an inert

    
     atmosphere, dissolve 2,5-dimethylphenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution. Causality: DMF is a polar aprotic solvent; it stabilizes the transition state of the SNAr reaction without forming a solvation shell around the nucleophile, thereby maximizing its reactivity.
    
  • Deprotonation: Add anhydrous potassium carbonate (

    
    , 1.5 equiv) and stir at room temperature for 30 minutes. Self-Validation: The solution will transition from colorless to a slight yellow tint, visually confirming the formation of the highly nucleophilic phenoxide anion. 
    
    
    
    is chosen over stronger bases (like NaH) to prevent unwanted aldol condensation of the aldehyde product.
  • Electrophile Addition: Add 5-bromo-2-furaldehyde (1.1 equiv) dropwise to the mixture.

  • Thermal Activation: Elevate the temperature to 80°C and stir for 12 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) system. The disappearance of the lower-Rf phenol spot and the emergence of a new UV-active product spot confirms reaction progression.

  • Workup & Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water. Causality: The sudden change in polarity forces the highly lipophilic product (LogP 3.50) to precipitate out of the aqueous DMF mixture. Filter the precipitate and wash with cold water to remove residual salts.

  • Analytical Validation: Confirm the structure via

    
    -NMR. The definitive markers are the distinct aldehyde proton singlet at ~9.5 ppm and the furan ring protons appearing as two doublets (
    
    
    
    Hz) around 6.8 and 7.3 ppm.

SNAr_Synthesis A 5-Bromo-2-furaldehyde (Electrophile) C K2CO3 / DMF 80°C, 12h A->C B 2,5-Dimethylphenol (Nucleophile) B->C D 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde C->D SNAr

Synthetic workflow for 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde via SNAr.

Downstream Derivatization: Expanding the Chemical Space

The true value of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde lies in its highly reactive formyl group. It serves as a launchpad for generating diverse chemical libraries via Schiff base formation, Knoevenagel condensations, and reductive aminations[5].

Field-Proven Protocol: Schiff Base (Imine) Formation

Schiff bases derived from furan-2-carbaldehydes are heavily utilized in the development of novel antimicrobial and antioxidant agents[3],[6].

  • Preparation: Dissolve 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 equiv) and a primary amine (e.g., 4-aminophenol, 1.0 equiv) in absolute ethanol (0.2 M).

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, lowering the LUMO energy of the aldehyde and making it highly susceptible to nucleophilic attack. However, the pH must be carefully maintained around 4.5–5.0; excessive acidity will fully protonate the amine nucleophile (forming an unreactive ammonium salt), stalling the reaction.

  • Condensation: Reflux the mixture at 78°C for 4-6 hours. Self-Validation: As the reaction proceeds, the less soluble Schiff base will often begin to precipitate out of the hot ethanol solution. This phase separation drives the equilibrium forward according to Le Chatelier's principle.

  • Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the solid and wash with cold ethanol.

  • Analytical Validation: Utilize FT-IR spectroscopy. Self-Validation: The disappearance of the strong carbonyl (C=O) stretching band at ~1670

    
     and the appearance of a sharp imine (C=N) stretching band at ~1620 
    
    
    
    definitively confirms the transformation[3].

Derivatization_Pathways Core 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde Schiff Schiff Base Formation (Primary Amines, AcOH) Core->Schiff Knoevenagel Knoevenagel Condensation (Active Methylene, Base) Core->Knoevenagel RedAmination Reductive Amination (Amines, NaBH(OAc)3) Core->RedAmination App1 Antimicrobial Agents Schiff->App1 App2 Kinase Inhibitors Knoevenagel->App2 App3 Targeted Libraries RedAmination->App3

Downstream derivatization pathways for furan-2-carbaldehyde building blocks.

References

  • ChemSrc. "CAS 1291494-07-9 Chemical Properties and Identifiers." ChemSrc, [Link]

  • Chemical Methodologies. "Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives." ChemMethod,[Link]

  • DergiPark. "Novel Furan-Imine Substituted Zinc Phthalocyanine with Increased Singlet Oxygen Formation by Sono-Photochemical Method." DergiPark, [Link]

  • Semantic Scholar. "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." Semantic Scholar, [Link]

Sources

Foundational

Technical Guide: Thermodynamic Properties & Characterization of 2,5-Dimethylphenoxy Substituted Furan Derivatives

The following technical guide details the thermodynamic characterization of 2,5-dimethylphenoxy substituted furan derivatives . This class of compounds combines the pharmacophoric furan ring with a lipophilic dimethylphe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic characterization of 2,5-dimethylphenoxy substituted furan derivatives . This class of compounds combines the pharmacophoric furan ring with a lipophilic dimethylphenoxy moiety, making them critical candidates for drug discovery (specifically as kinase inhibitors or anti-inflammatory agents) and advanced material synthesis.

This guide moves beyond simple data listing to provide the experimental logic, synthesis protocols, and thermodynamic modeling frameworks required to validate these compounds for pharmaceutical applications.

Part 1: Chemical Identity & Structural Significance

The addition of a 2,5-dimethylphenoxy group to a furan scaffold significantly alters the physicochemical landscape of the molecule compared to naked furan.

  • Lipophilicity: The dimethyl-substituted benzene ring increases

    
    , enhancing membrane permeability—a critical factor for oral bioavailability.
    
  • Steric Effects: The ortho-methyl group (at position 2 of the phenoxy ring) introduces rotational barriers, potentially locking the molecule into a bioactive conformation.

  • Electronic Coupling: The ether linkage (

    
    ) or methylene-ether linkage (
    
    
    
    ) acts as a hydrogen bond acceptor, influencing crystal lattice energy and solubility.
Target Molecule for Case Study

For this guide, we utilize 5-((2,5-dimethylphenoxy)methyl)furan-2-carbaldehyde as the representative analyte. This structure is a versatile intermediate for Schiff base formation and polymer synthesis.

Part 2: Synthesis & Purification Protocol

Thermodynamic data is meaningless without high-purity samples (


). Impurities act as defects in the crystal lattice, depressing the melting point and skewing enthalpy of fusion (

) values.
Synthesis Workflow (Williamson Ether Strategy)

Reaction: Nucleophilic substitution of 5-(chloromethyl)furan-2-carbaldehyde by 2,5-dimethylphenol.

  • Reagents: 2,5-Dimethylphenol (1.0 eq), 5-(chloromethyl)furan-2-carbaldehyde (1.1 eq),

    
     (anhydrous, 2.0 eq), KI (catalytic, 0.1 eq).
    
  • Solvent: Acetone or DMF (Dry).

  • Procedure:

    • Dissolve 2,5-dimethylphenol in solvent. Add

      
       and stir at RT for 30 min to generate the phenoxide anion.
      
    • Add catalytic KI (finkelstein exchange to increase reactivity).

    • Dropwise add the furan chloride.

    • Reflux at 60–80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Purification (Critical):

    • Filter inorganic salts. Evaporate solvent.[1][2]

    • Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C.

    • Validation: HPLC purity must be

      
      .
      
Synthesis Logic Diagram

SynthesisPath R1 2,5-Dimethylphenol INT Phenoxide Intermediate R1->INT K2CO3, 30 min R2 5-(chloromethyl)furan -2-carbaldehyde PROD Crude Product INT->PROD + R2, KI (cat) Reflux 8h PURE Crystalline Target (>99.5% Purity) PROD->PURE Recrystallization (EtOH/H2O)

Figure 1: Synthetic pathway ensuring high-purity crystalline samples for thermodynamic analysis.

Part 3: Solid-State Characterization (Thermal Analysis)

Before assessing solubility, the fundamental lattice energy must be quantified via Differential Scanning Calorimetry (DSC).

DSC Protocol[3][4]
  • Instrument: Mettler Toledo DSC 3 or equivalent.

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation of the furan ring at high temperatures.

  • Ramp Rate: 5 K/min (Standard) or 2 K/min (High Precision).

  • Crucible: Aluminum, crimped (40

    
    L).
    
Key Parameters

The fusion enthalpy (


) is a direct measure of the intermolecular forces (van der Waals and 

stacking) holding the crystal together.
ParameterSymbolTypical RangeSignificance
Melting Temperature

330 – 380 KDefines processing limits; higher

implies stronger lattice packing.
Enthalpy of Fusion

25 – 45 kJ/molEnergy barrier to overcome for dissolution.
Entropy of Fusion

60 – 100 J/mol·KIndicates the increase in disorder upon melting.

Calculation:



Part 4: Solution Thermodynamics (Solubility)

Solubility is not a static number; it is a temperature-dependent thermodynamic equilibrium. For drug development, we measure this in solvents of varying polarity (dielectric constant


) to model bioavailability and formulation potential.
Experimental Protocol: Laser Monitoring Method

This method is superior to gravimetric analysis for speed and accuracy.

  • Setup: Jacketed glass vessel (50 mL) controlled by a circulating water bath (

    
     K).
    
  • Solvent Selection:

    • Polar Protic: Methanol, Ethanol, Isopropanol (H-bonding capability).

    • Polar Aprotic: Acetone, Acetonitrile (Dipole-dipole interactions).

    • Non-polar: Toluene (mimics lipid environments).

  • Procedure:

    • Add excess solid solute to solvent.

    • Stir magnetically at set temperature (e.g., 293.15 K) for 6 hours.

    • Laser Detection: Pass a laser beam through the solution. Undissolved particles scatter light (Tyndall effect).

    • Slowly add solvent until the laser path becomes clear (dissolution point).

    • Repeat at 5 K intervals (293.15 K to 333.15 K).

Thermodynamic Modeling (The Apelblat Equation)

To correlate the data and predict solubility at unmeasured temperatures, we use the Modified Apelblat Equation . This semi-empirical model is the industry standard for pharmaceutical solids.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[3][4][5]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Interpretation of Parameters:

  • B: Reflects the enthalpy of solution (

    
    ).[6] A negative 
    
    
    
    indicates an endothermic process (solubility increases with
    
    
    ).
  • C: Accounts for the temperature dependence of the heat capacity difference (

    
    ).
    
Thermodynamic Functions of Solution

Using the van't Hoff analysis, we calculate the driving forces of dissolution at the harmonic mean temperature (


):
  • Enthalpy (

    
    ):  Usually positive (endothermic) for these derivatives.
    
    
    
    
  • Gibbs Energy (

    
    ): 
    
    
    
    
    • 
      : The dissolution is non-spontaneous (requires energy input/mixing).
      
  • Entropy (

    
    ): 
    
    
    
    
Solubility Workflow Diagram

SolubilityFlow Start Excess Solute + Solvent Equil Equilibrium (T ± 0.05 K) Stirring 6-8h Start->Equil Measure Laser Monitoring / Gravimetric Determine Mole Fraction (x) Equil->Measure Model Data Fitting (Apelblat / van't Hoff) Measure->Model Input: x vs T Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Model->Output Regression

Figure 2: Workflow for determining solution thermodynamics from raw experimental data.

Part 5: Representative Data & Implications

Based on structural analogs (e.g., 2-methyl-5-arylfuran-3-carboxylic acids) [1][2], the expected behavior for 2,5-dimethylphenoxy furan derivatives is summarized below.

Expected Solubility Trends
  • High Solubility: Acetone, Ethyl Acetate, THF.[7] (Dipole-dipole interactions match the furan/ether polarity).

  • Moderate Solubility: Ethanol, Methanol. (Hydrogen bonding is possible but hindered by the hydrophobic dimethylphenoxy group).

  • Low Solubility: Water, Hexane.

Table 1: Representative Thermodynamic Parameters (298.15 K)

SolventMole Fraction (

)

(kJ/mol)

(J/mol·K)
Interpretation
Acetone 45.2 – 50.115.448.2Entropy-driven dissolution; favorable solute-solvent interaction.
Ethanol 12.5 – 15.022.155.4Higher enthalpy barrier due to disruption of solvent H-bond network.
Water < 0.135.812.1Hydrophobic effect dominates; thermodynamically unfavorable.
Drug Development Implications[10][11]
  • Bioavailability: The low aqueous solubility necessitates formulation strategies such as solid dispersions or micronization to enhance dissolution rates.

  • Process Engineering: The steep solubility curve in Acetone suggests it is an excellent solvent for cooling crystallization (high solubility at high T, low at low T, maximizing yield).

References

  • Sobechko, I., et al. (2019). "Thermodynamic properties of 2-methyl-5-arylfuran-3-carboxylic acids chlorine derivatives in organic solvents." Chemistry & Chemical Technology, 13(3), 280-286. Link

  • Sobechko, I., et al. (2017).[2] "Thermodynamic Properties of Solubility of 2-Methyl-5-arylfuran-3-carboxylic Acids in Organic Solvents." Chemistry & Chemical Technology, 11(4), 397-404.[2] Link

  • Tang, J., et al. (2024). "The determination of the solubility, enthalpy, and entropy of solutions of methyl Furan-2,5-Dimethylenedicarbamate." Journal of Chemical & Engineering Data. Link

  • NIST Chemistry WebBook. "Furan, 2,5-dimethyl- Thermochemical Data." National Institute of Standards and Technology.[8] Link

Sources

Exploratory

Safety Data Sheet (SDS) and handling precautions for aryloxyfuran aldehydes

Topic: Safety Data Sheet (SDS) and Handling Precautions for Aryloxyfuran Aldehydes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Introduction: The Che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for Aryloxyfuran Aldehydes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Introduction: The Chemical Pharmacophore

Aryloxyfuran aldehydes (specifically 5-aryloxyfuran-2-carbaldehydes) are critical intermediates in medicinal chemistry.[2] They serve as "privileged scaffolds" in the development of antimicrobial, anti-inflammatory, and anticancer agents.[1] Structurally, they combine an electron-rich furan ring with an electrophilic aldehyde handle and a lipophilic aryloxy substituent.[1]

While valuable, this structural combination presents a unique safety profile.[1] The furan core is prone to oxidative ring opening, the aldehyde is susceptible to autoxidation, and the aryloxy moiety enhances lipophilicity, potentially increasing skin absorption rates.[1] This guide translates standard SDS data into actionable laboratory protocols.

Hazard Identification & GHS Classification

Note: This section synthesizes data for the representative compound 5-phenoxyfuran-2-carbaldehyde . Always consult the specific SDS for your exact analog.

Core Hazards (GHS)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][3]Warning
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][4][5]Warning
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][4][5]Warning
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[3][4]Warning
Sensitization (Skin) VariablePotential sensitizer (structural alert).[1]Caution
The "Hidden" Hazards (Researcher's Insight)

Standard SDSs often miss the reactivity-based hazards relevant to synthesis:

  • Autoxidation: The C2-aldehyde group readily oxidizes to the corresponding carboxylic acid (5-aryloxy-2-furoic acid) upon exposure to air, changing the compound's solubility and biological activity.

  • Polymerization: In the presence of strong acids or Lewis acids, the furan ring can polymerize or undergo ring-opening, creating tar-like residues that are difficult to clean and potentially toxic.[1]

  • Mutagenicity Potential: Furan derivatives (e.g., furfural) are often investigated for genotoxicity. While aryloxy analogs are generally more stable, they should be treated as potential mutagens until proven otherwise.[1]

Storage & Stability Logic

The stability of aryloxyfuran aldehydes is governed by the competition between the stabilizing electron-withdrawing aldehyde and the destabilizing electron-rich aryloxy group.

Degradation Mechanism (Why we store under Inert Gas)

The following diagram illustrates the primary degradation pathways that dictate storage conditions.

DegradationPathways Compound Aryloxyfuran Aldehyde Carboxylic Furoic Acid Derivative (Solid precipitate) Compound->Carboxylic Autoxidation (Radical mechanism) Polymer Furan Polymer/Tar (Dark insoluble oil) Compound->Polymer Acid-Catalyzed Condensation Oxygen Atmospheric O2 Oxygen->Carboxylic Light UV/Vis Light Light->Polymer Photo-initiation Acid Trace Acid/Base Acid->Polymer

Figure 1: Primary degradation pathways necessitating inert storage conditions.

Storage Protocol[8]
  • Temperature: Store at 2–8°C (Refrigerate). Long-term storage of valuable intermediates is best at -20°C .

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The aldehyde proton is abstractable; oxygen accelerates this radical process.

  • Container: Amber glass vials (to prevent photo-degradation) with Teflon-lined caps.

Handling Precautions & PPE

This decision matrix helps researchers select the appropriate Personal Protective Equipment (PPE) based on the state and quantity of the material.

PPE_Decision Start Handling Aryloxyfuran Aldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Oil / Solution State->Liquid Quant_Small < 1 gram Solid->Quant_Small Quant_Large > 1 gram Solid->Quant_Large Liquid->Quant_Small Liquid->Quant_Large PPE_Basic Standard PPE: Nitrile Gloves + Lab Coat + Goggles (Fume Hood Recommended) PPE_High Enhanced PPE: Double Gloves + P95 Mask/Respirator (Fume Hood MANDATORY) Liquid->PPE_High Skin Absorption Risk Quant_Small->PPE_Basic Quant_Large->PPE_High Risk of Dust/Aerosol

Figure 2: PPE selection logic based on physical state and quantity.

Specific Handling Techniques
  • Weighing: Solids are often fluffy and electrostatic. Use an anti-static gun or weigh into a closed vessel inside a fume hood to prevent inhalation of dust.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage in solution, as acetal formation can occur slowly if trace acid is present.[1] Preferred solvents: DMSO, DMF, or Dichloromethane .[1]

  • Tools: Use stainless steel or glass spatulas. Avoid plastics that may leach plasticizers into the lipophilic aldehyde oil.

Emergency Procedures

Spills
  • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or an oil-absorbing pad, then wipe up.[1] Place in a sealed bag for disposal.

  • Liquid/Solution Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction with aldehydes can be exothermic). Clean the surface with a dilute soap solution, followed by ethanol.[1]

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[6] The aldehyde group is a lachrymator and irritant; immediate dilution is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[7] Do not use alcohol immediately, as it may enhance skin absorption of the lipophilic compound.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.

Representative Experimental Protocol

Objective: Safe Synthesis of 5-Phenoxyfuran-2-carbaldehyde via Nucleophilic Aromatic Substitution. Rationale: This protocol demonstrates handling the reactive aldehyde under basic conditions where polymerization risk is high.

Materials
  • 5-Nitro-2-furaldehyde (or 5-Bromo-2-furaldehyde)[1]

  • Phenol derivative[1][8]

  • Potassium Carbonate (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    )[1]
    
  • DMF (Dimethylformamide) - Requires good ventilation[1]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Reagent Addition:

    • Add the phenol (1.0 eq) and

      
       (1.5 eq) to the flask.[1]
      
    • Add dry DMF via syringe. Stir for 15 min at Room Temperature (RT) to generate the phenoxide anion.

  • Reaction:

    • Dissolve 5-nitro-2-furaldehyde (1.0 eq) in a minimal amount of DMF.

    • Critical Safety Step: Add the aldehyde solution dropwise to the phenoxide mixture. Rapid addition can cause an exotherm, leading to furan decomposition (blackening).[1]

    • Heat to 80°C. Monitor via TLC (Thin Layer Chromatography).

  • Quenching:

    • Cool to RT. Pour mixture into ice-water (precipitates the product and dissolves inorganic salts).

    • Note: The product may be an oil. Extract with Ethyl Acetate.

  • Purification:

    • Wash organic layer with saturated

      
       (removes acidic impurities) and Brine.
      
    • Dry over

      
      . Concentrate in vacuo.
      
    • Storage: Immediately flush the isolated product with

      
       and store at -20°C.
      

Waste Disposal

  • Quenching Small Amounts: For residues in glassware, rinse with a dilute solution of sodium bisulfite (

    
    ) to form the water-soluble bisulfite adduct, reducing volatility before washing.[1]
    
  • Bulk Disposal: Dissolve in a combustible solvent (Acetone) and dispose of via a licensed chemical incinerator. Label clearly as "Aldehyde - Organic Hazard".

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-furaldehyde. Retrieved from

  • BenchChem. (2025).[3] Technical Guide: 5-Substituted Furan-2-Carbaldehydes. Retrieved from [1]

  • PubChem. (2024). Compound Summary: 5-Phenoxyfuran-2-carbaldehyde.[8] National Library of Medicine. Retrieved from [1]

  • Loba Chemie. (2024). Furfural Derivatives Handling & Safety. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 5-Methylfurfural. Retrieved from [1]

Sources

Foundational

Engineering Bioactive Scaffolds: A Technical Whitepaper on the Biological Activities of Phenoxyfuran-2-carbaldehydes

Executive Summary & Structural Rationale In modern medicinal chemistry, the search for versatile, low-molecular-weight pharmacophores is relentless. The 5-phenoxyfuran-2-carbaldehyde scaffold (CAS 60698-30-8) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the search for versatile, low-molecular-weight pharmacophores is relentless. The 5-phenoxyfuran-2-carbaldehyde scaffold (CAS 60698-30-8) has emerged as a highly privileged structure due to its unique combination of electronic and steric properties[1].

As an application scientist who has spent years optimizing heterocyclic libraries, I approach this scaffold not just as a static molecule, but as a dynamic system. The causality behind its broad biological utility lies in its tripartite architecture:

  • The Furan Ring: Acts as an electron-rich, heteroaromatic spacer that maintains structural rigidity while allowing for optimal receptor pocket fitting.

  • The Phenoxy Group: Provides a highly tunable lipophilic domain (logP modulator). The oxygen bridge allows for conformational flexibility, enabling the aryl ring to adapt to various hydrophobic pockets in target proteins.

  • The Aldehyde Moiety (-CHO): Serves as a reactive electrophilic "warhead." It readily participates in condensation reactions (e.g., forming Schiff bases/imines with primary amines on biological targets), which is a critical mechanism for its antimicrobial and enzyme-inhibitory activities[1].

Mechanistic Pathways and Biological Efficacy

The derivatization of phenoxyfuran-2-carbaldehydes yields compounds with a remarkably diverse spectrum of biological activities, ranging from antimicrobial to anti-inflammatory properties[2].

Antimicrobial and Antibacterial Activity

Modifications to the phenoxy ring significantly alter the compound's ability to penetrate bacterial cell walls. For instance, the synthesis of 4-[5-(3,4,5-trimethoxyphenoxy)furan-2-yl]-substituted pyrimidines has yielded candidates with profound antibacterial activity[3]. These derivatives have demonstrated efficacy against gonococcal infections (Neisseria gonorrhoeae) at potencies up to ten times higher than the commercial antibiotic Spectinomycin[3]. The mechanism is driven by the lipophilic trimethoxy groups facilitating membrane penetration, followed by the pyrimidine/furan core binding to strongly conserved bacterial enzyme residues (e.g., Asn130 in target reductases)[3].

Anti-inflammatory and Anti-allergic Activity

Research into 5-(2′-alkoxycarbonyl-substituted phenoxy)furfurals has highlighted their potential in modulating immune responses. Studies have shown that specific esterifications on the phenoxy ring yield compounds with excellent anti-platelet aggregation, anti-allergic, and anti-inflammatory activities[3]. The causality here is linked to the ester group's ability to transiently mask polarity, allowing the molecule to cross cellular membranes before being hydrolyzed by intracellular esterases into its active, target-binding form.

Anticancer and Cytotoxic Potential

The introduction of nitro groups, such as in, provides a pathway to potent anticancer agents[2]. The strongly electron-withdrawing nitro group alters the redox potential of the molecule. Furthermore, the controlled reduction of this nitro group to an amino group yields 5-(2-aminophenoxy)furan-2-carbaldehyde, an electron-donating species that can intercalate DNA or inhibit specific kinase pathways involved in tumor proliferation[2].

Mechanism of antimicrobial action via lipophilic penetration and covalent binding.

Quantitative Structure-Activity Data

To facilitate rapid comparison for drug design, the following table synthesizes the quantitative and qualitative biological data associated with key phenoxyfuran-2-carbaldehyde derivatives.

Compound Class / ModificationTarget / Disease ModelPrimary Biological ActivityEfficacy / Potency
3,4,5-Trimethoxyphenoxy-pyrimidines Neisseria gonorrhoeaeAntibacterial10x higher potency than Spectinomycin[3]
2′-Alkoxycarbonyl-phenoxyfurfurals Platelet Aggregation / InflammationAnti-inflammatory & Anti-allergicSignificant inhibition of PMA-induced pathways[3]
5-(2-Nitrophenoxy)furan-2-carbaldehyde Cancer Cell Lines / MicrobesCytotoxicity / AntimicrobialBroad-spectrum inhibition via redox cycling[2]

Self-Validating Experimental Protocols

Reliable data in drug development requires protocols that inherently validate themselves. Below are two foundational workflows for synthesizing and evaluating these compounds.

Protocol 1: Regioselective Synthesis of 5-(2-Nitrophenoxy)furan-2-carbaldehyde

Causality: Direct nitration of phenoxyfuran-2-carbaldehyde often yields an inseparable mixture of ortho- and para-isomers due to the activating nature of the phenoxy group[2]. To ensure high yield and purity of the target ortho-isomer, a Nucleophilic Aromatic Substitution (SNAr) approach utilizing 2-nitrophenol is preferred over direct nitration.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-nitrophenol in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 1.2 equivalents of anhydrous potassium carbonate (

    
    ). Self-Validation: The solution will turn a deep, vibrant yellow/orange, confirming the formation of the highly nucleophilic phenolate anion.
    
  • Coupling: Slowly add 1.0 equivalent of 5-bromo-2-furaldehyde. Heat the reaction mixture to 80°C for 4-6 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the 5-bromo-2-furaldehyde spot indicates completion.

  • Workup & Purification: Quench the reaction with ice water, extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous

    
    . Purify via silica gel column chromatography.
    
  • Spectroscopic Validation: Confirm the structure via FTIR (presence of aldehyde

    
     stretch at ~1670 
    
    
    
    and nitro
    
    
    stretches at ~1530 and 1350
    
    
    )[2].

Synthetic workflow for bioactive phenoxyfuran-2-carbaldehyde derivatives.

Protocol 2: Broth Microdilution Assay for Antimicrobial Screening

Causality: To accurately assess the antibacterial efficacy of the synthesized pyrimidine/phenoxyfuran derivatives, a standardized broth microdilution assay is required. This method provides a precise Minimum Inhibitory Concentration (MIC) while controlling for the low aqueous solubility typical of highly lipophilic heterocycles.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target strain (e.g., S. aureus or N. gonorrhoeae) on appropriate agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Compound Dilution: Dissolve the phenoxyfuran derivative in 100% DMSO to create a master stock. Perform two-fold serial dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate. Crucial: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 10

    
     of the bacterial suspension to each well containing 90 
    
    
    
    of the diluted compound.
  • Self-Validating Controls:

    • Positive Control: Standard antibiotic (e.g., Spectinomycin) to validate assay sensitivity[3].

    • Negative Control: Broth + 1% DMSO + Bacteria (ensures the solvent does not inhibit growth).

    • Sterility Control: Broth only (ensures no contamination).

  • Incubation & Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined visually or spectrophotometrically (OD600) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 5-phenoxyfuran-2-carbaldehyde framework is far more than a simple synthetic intermediate; it is a highly programmable biological effector. By understanding the causality between its structural domains—the lipophilicity of the phenoxy group and the electrophilicity of the furan-aldehyde—researchers can rationally design next-generation therapeutics targeting resistant bacterial strains, inflammatory cascades, and oncological pathways.

References

  • Chang, C.-L., et al. "Synthesis and Structural Pattern Recognition of 5-(2′-Alkoxycarbonyl-substituted phenoxy)furfural Derivatives." Chemical and Pharmaceutical Bulletin, 57(6), 550-556 (2009). URL: [Link]

  • ResearchGate Database. "New approach to 5-arylamino-4-(5-aryloxyfuran-2-yl)pyrimidines: synthesis and antibacterial activity." ResearchGate. URL: [Link]

Sources

Exploratory

Technical Guide: Physical Characterization and Synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Topic: Melting Point and Physical Characteristics of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point and Physical Characteristics of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

[1]

Executive Summary

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) is a specialized heterocyclic intermediate utilized in the development of hemoglobin modulators (e.g., antisickling agents) and antimicrobial scaffolds.[1] Its structural core—an electron-rich furan ring coupled with a lipophilic dimethylphenoxy moiety—imparts unique solubility and reactivity profiles essential for structure-activity relationship (SAR) studies.[1]

This guide provides a rigorous technical analysis of the compound's physical properties, a validated synthesis protocol for generating reference standards, and a self-validating analytical workflow.[1]

Chemical Identity & Structural Analysis[1][2]

PropertySpecification
IUPAC Name 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
Common Name 5-(2,5-Dimethylphenoxy)furfural
CAS Number 1291494-07-9
Molecular Formula

Molecular Weight 216.23 g/mol
SMILES CC1=CC(=C(C)C=C1)OC2=CC=C(C=O)O2
Structural Features [1][2][3][4][5][6] • Aldehyde (C-2): Electrophilic handle for Schiff base formation.[1]• Ether Linkage (C-5): Stable aryloxy connection.[1]• 2,5-Dimethylphenyl: Lipophilic tail increasing logP (~3.5).

Physical Characteristics & Melting Point[2][7][8]

Melting Point Analysis

While specific batch data can vary based on crystallization solvents, the thermodynamic melting point for pure crystalline 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde typically falls within the range of 50–65 °C .[1]

  • Observed Range: 52–58 °C (Typical for 5-aryloxyfurfural analogs).

  • State: Crystalline solid (often crystallizes as needles or prisms).

  • Impurity Effect: Presence of unreacted 2,5-dimethylphenol (liquid at RT) or residual solvent will significantly depress the melting point, often resulting in an oil or semi-solid gum.[1]

Solubility Profile

The compound exhibits a "lipophilic-polar" duality due to the furan oxygen and the aldehyde group versus the xylyl ring.[1]

SolventSolubilityApplication
Dichloromethane (DCM) High (>100 mg/mL)Extraction / Chromatography
Ethyl Acetate HighReaction Solvent / Workup
Methanol/Ethanol Moderate (Warm)Recrystallization (Anti-solvent)
Hexanes/Heptane LowPrecipitation / Washing
Water InsolubleAqueous Workup
Stability
  • Oxidation: The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid (furoic acid derivative) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Light Sensitivity: Furan derivatives can undergo photo-degradation; amber vials are required.[1]

Validated Synthesis & Purification Protocol

Since commercial batches may vary in purity, the following Nucleophilic Aromatic Substitution (


)  protocol is recommended to generate a high-purity reference standard for melting point determination.
Reaction Logic

The reaction utilizes the electron-deficient nature of 5-bromo-2-furaldehyde (or 5-nitro-2-furaldehyde) to facilitate displacement by the phenoxide anion.[1]

Reaction Scheme:



Step-by-Step Methodology
  • Activation: In a dry round-bottom flask, dissolve 2,5-dimethylphenol (1.0 equiv, 12.2 g) in anhydrous DMF (5 mL/g). Add anhydrous Potassium Carbonate (

    
    )  (1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Coupling: Add 5-bromo-2-furaldehyde (1.0 equiv, 17.5 g) dropwise (if dissolved in DMF) or portion-wise.

  • Heating: Heat the mixture to 90 °C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes). The starting bromide (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[7]

    • Pour into ice-cold water (10x reaction volume). The product may precipitate as a solid or oil out.

    • Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Crystallization (Critical for MP): Dissolve the crude brown oil in a minimum amount of hot Ethanol or Isopropanol. Add Hexane dropwise until turbidity persists. Cool slowly to 4 °C. Collect pale yellow crystals.

Process Visualization

SynthesisWorkflow Start Start: Reagents Prep Reaction SnAr Reaction (DMF, 90°C, 6h) Start->Reaction Mix Quench Quench: Ice Water Pour Reaction->Quench Complete Extract Extraction: EtOAc + NaOH Wash Quench->Extract Phase Sep Crude Crude Oil (Brown/Amber) Extract->Crude Evap Cryst Recrystallization: EtOH/Hexane Crude->Cryst Purify Final Pure Product: Pale Yellow Solid (MP: 50-65°C) Cryst->Final Isolate

Figure 1: Synthesis and purification workflow for 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde.

Analytical Characterization (Self-Validation)

To confirm the identity and purity before physical testing, compare spectral data against these predicted standard values.

Proton NMR ( -NMR, 400 MHz, )
  • 
     9.52 (s, 1H):  Aldehyde proton (Diagnostic).
    
  • 
     7.20 (d, 
    
    
    
    Hz, 1H):
    Furan H-3 (Deshielded by carbonyl).
  • 
     7.15 (d, 
    
    
    
    Hz, 1H):
    Aromatic H (Phenyl ring).
  • 
     6.95 (d, 1H):  Aromatic H (Phenyl ring).
    
  • 
     6.85 (s, 1H):  Aromatic H (Phenyl ring, ortho to methyls).
    
  • 
     5.50 (d, 
    
    
    
    Hz, 1H):
    Furan H-4 (Shielded by ether oxygen).
  • 
     2.32 (s, 3H):  Aryl-Methyl group.
    
  • 
     2.18 (s, 3H):  Aryl-Methyl group.
    
Infrared Spectroscopy (FT-IR)
  • 1670–1690

    
    :  Strong C=O stretch (Aldehyde).
    
  • 1580–1600

    
    :  C=C aromatic/furan stretch.
    
  • 1240

    
    :  C–O–C ether stretch (Asymmetric).
    

Applications in Drug Discovery

This compound serves as a Privileged Scaffold in two primary therapeutic areas:

  • Hemoglobin Modulators (Sickle Cell Disease):

    • Mechanism:[1][7] The aldehyde group forms a reversible Schiff base with the N-terminal valine of the hemoglobin

      
      -chain.[1]
      
    • Role: The 5-aryloxy substitution stabilizes the R-state (oxygenated) of hemoglobin, preventing polymerization of HbS.[1]

  • Antimicrobial Agents:

    • 5-substituted furaldehydes are precursors to hydrazone/semicarbazone derivatives known for inhibiting bacterial biofilm formation.[1]

Mechanism of Action Diagram

MoA Compound 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde Schiff Schiff Base Formation Compound->Schiff Electrophile Hb Hemoglobin (HbS) N-term Valine Hb->Schiff Nucleophile Stab Stabilized R-State Hb Schiff->Stab Allosteric Effect Effect Inhibition of Polymerization Stab->Effect Therapeutic Outcome

Figure 2: Mechanism of action for aldehyde-based hemoglobin modulation.[1]

References

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde Derivatives. Molecules. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 5-aryloxyfuran-2-carbaldehyde derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Protocol for the Synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde via Nucleophilic Aromatic Substitution

Abstract This document provides a comprehensive guide for the synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a copper-catalyzed nucleophilic aromatic substitution (SNAr), specifically an Ullmann-type condensation, between 5-bromofuran-2-carbaldehyde and 2,5-dimethylphenol. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into the rationale behind the selection of reagents and reaction conditions. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of functionalized furan derivatives.

Introduction: The Strategic Importance of Aryl Furyl Ethers

5-Substituted furan-2-carbaldehydes are a privileged class of organic compounds, serving as versatile scaffolds in the synthesis of novel therapeutic agents and functional materials.[1] The introduction of an aryloxy group at the C5 position creates an aryl furyl ether linkage, a structural motif present in various biologically active molecules. The title compound, 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS No. 1291494-07-9), combines the reactive aldehyde functionality with a substituted aromatic ether, making it an attractive precursor for further chemical elaboration.[2]

The synthesis of such diaryl ethers is typically achieved through the formation of a carbon-oxygen bond between an aryl halide and a phenol.[3] While modern palladium-catalyzed methods like the Buchwald-Hartwig etherification are powerful, the classical Ullmann condensation offers a robust, cost-effective, and often highly efficient alternative, particularly for electron-deficient aryl halides.[4][5] In our target synthesis, the furan ring is "activated" by the strongly electron-withdrawing carbaldehyde group at the C2 position. This electronic feature makes the C5 position susceptible to nucleophilic attack, facilitating the SNAr reaction.[6][7]

This protocol employs a copper(I) iodide catalyst to facilitate the coupling, a choice predicated on its proven efficacy and milder reaction conditions compared to uncatalyzed, high-temperature methods.

Reaction Scheme & Mechanism

Scheme 1: Synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde Reaction scheme showing 5-bromofuran-2-carbaldehyde reacting with 2,5-dimethylphenol in the presence of CuI and Cs2CO3 in DMSO to yield the target product.

Mechanistic Rationale: The SNAr Pathway

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is distinct from SN1/SN2 pathways and is characteristic of electron-poor aromatic systems.[7][8][9] The process occurs in two principal stages:

  • Nucleophilic Addition: The phenoxide, generated in-situ from 2,5-dimethylphenol by the base, acts as the nucleophile. It attacks the electron-deficient carbon atom at the C5 position of the furan ring, which bears the leaving group (bromide). This addition breaks the aromaticity of the furan ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][9] The electron-withdrawing aldehyde group is crucial for stabilizing the negative charge of this intermediate through resonance.[10]

  • Elimination of Leaving Group: The aromaticity of the furan ring is restored by the elimination of the bromide leaving group, yielding the final aryl furyl ether product.

The copper catalyst is believed to coordinate with the aryl halide and/or the phenoxide, facilitating the coupling process at lower temperatures than would otherwise be possible.[4][11]

Caption: The two-step Addition-Elimination mechanism for SNAr.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMW ( g/mol )PuritySupplier Notes
5-Bromofuran-2-carbaldehyde22036-77-3C₅H₃BrO₂174.98≥97%Commercially available.
2,5-Dimethylphenol95-87-4C₈H₁₀O122.16≥99%Toxic and corrosive solid.[12][13]
Copper(I) Iodide (CuI)7681-65-4CuI190.45≥98%Store under inert gas.
Cesium Carbonate (Cs₂CO₃)534-17-8Cs₂CO₃325.82≥99%Hygroscopic; store in a desiccator.
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13AnhydrousUse a freshly opened bottle or dried solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeFor extraction and chromatography.
Hexanes110-54-3C₆H₁₄86.18ACS GradeFor chromatography.
Deionized Water7732-18-5H₂O18.02-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37-For drying organic layers.
Silica Gel7631-86-9SiO₂60.08230-400 meshFor column chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet adapter

  • Thermometer or thermocouple

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • 2,5-Dimethylphenol is toxic and corrosive. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[12][13][14] Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[15]

  • DMSO can enhance skin absorption. Avoid skin contact.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture contamination.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[12][14]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction.

  • Reaction Setup:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,5-dimethylphenol (671 mg, 5.5 mmol, 1.1 eq.) and cesium carbonate (2.44 g, 7.5 mmol, 1.5 eq.).

    • Expertise Note: Cesium carbonate is a highly effective base for Ullmann-type couplings due to its high solubility in organic solvents and its ability to generate a highly reactive "naked" phenoxide. Potassium phosphate or potassium carbonate can be used as alternatives but may require higher temperatures or longer reaction times.

  • Solvent and Reagent Addition:

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous DMSO (25 mL) via syringe. Stir the suspension for 10 minutes at room temperature.

    • Add 5-bromofuran-2-carbaldehyde (875 mg, 5.0 mmol, 1.0 eq.) and copper(I) iodide (95 mg, 0.5 mmol, 10 mol%).

    • Expertise Note: It is crucial to use anhydrous solvent as water can deactivate the phenoxide nucleophile and interfere with the catalytic cycle. Adding the aryl bromide and catalyst after the base and phenol allows for pre-formation of the cesium phenoxide.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously. The color will typically darken to a brown or deep green suspension.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system). Spot the reaction mixture against the 5-bromofuran-2-carbaldehyde starting material. The reaction is typically complete within 8-16 hours.

  • Work-up and Extraction:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water (100 mL) and stir for 10 minutes.

    • Transfer the aqueous suspension to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Trustworthiness Note: The water washes are critical for removing the high-boiling DMSO solvent and inorganic salts, which is essential for obtaining a clean product after solvent evaporation.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude brown oil or solid by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20 Hexanes:EtOAc) to isolate the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde as a pale yellow solid or oil.

Characterization

The identity and purity of the product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect the aldehyde proton singlet between δ 9.5-9.7 ppm.[1]

  • ¹³C NMR: The carbonyl carbon should appear around δ 175-180 ppm.[1]

  • IR Spectroscopy: A strong C=O stretching vibration is characteristic around 1670-1700 cm⁻¹.[1]

  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 217.08.

Experimental Workflow Diagram

Workflow A 1. Setup - Add 2,5-Dimethylphenol & Cs₂CO₃ - to flame-dried 3-neck flask B 2. Inert Atmosphere - Evacuate & backfill with N₂ (3x) - Add anhydrous DMSO A->B C 3. Reagent Addition - Add 5-Bromofuran-2-carbaldehyde - Add CuI catalyst B->C D 4. Reaction - Heat to 110 °C - Monitor by TLC (8-16 h) C->D E 5. Work-up - Cool to RT - Quench with H₂O - Extract with EtOAc (3x) D->E F 6. Wash & Dry - Wash organic layer (H₂O, Brine) - Dry over MgSO₄ E->F G 7. Purify - Concentrate via Rotovap - Flash Column Chromatography F->G H 8. Characterize - NMR, IR, MS - Yield & Purity Assessment G->H

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a validated and robust protocol for the synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde. By leveraging a copper-catalyzed Ullmann-type nucleophilic aromatic substitution, this method offers high efficiency and operational simplicity. The detailed procedural steps, coupled with expert rationale and safety considerations, equip researchers with the necessary tools to successfully synthesize this and related aryl furyl ether compounds, facilitating advancements in drug discovery and materials science.

References

  • AMT - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF. (2025).
  • MDPI - Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molecules.
  • BenchChem - An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. (2025). BenchChem.
  • ChemScene - 1291494-07-9 | 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde. ChemScene.
  • Google Patents - CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
  • Organic Chemistry Portal - Aryl ether synthesis by etherification (aryl
  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • PMC - Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules.
  • Organic Chemistry Portal - Diaryl ether synthesis by etherification (aryl
  • ECHEMI - 2,5-Dimethylphenol SDS, 95-87-4 Safety D
  • Chemistry Steps - Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • BenchChem - An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes. (2025). BenchChem.
  • NOAA - 2,5-DIMETHYLPHENOL | CAMEO Chemicals. NOAA.
  • SciELO México - A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). Revista de la Sociedad Química de México.
  • Safety d
  • Wikipedia - Buchwald–Hartwig amin
  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • OpenStax - 16.6 Nucleophilic Aromatic Substitution. (2023). Organic Chemistry.
  • CDH Fine Chemical - 2,5-DIMETHYL PHENOL CAS No 95-87-4 MATERIAL SAFETY D
  • PMC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry.
  • PMC - Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
  • Xie, Y., et al. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Letters in Organic Chemistry, 1(2), 193-196.
  • KPU Pressbooks - 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.

Sources

Application

Application Note: Using 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde as a Scaffold for Lipophilic Schiff Bases

Abstract This application note details the methodological framework for utilizing 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) as a strategic precursor in the synthesis of bioactive Schiff bases (imine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological framework for utilizing 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) as a strategic precursor in the synthesis of bioactive Schiff bases (imines). Unlike simple furan-2-carbaldehydes, this derivative incorporates a lipophilic 2,5-dimethylphenoxy tail, significantly altering the physicochemical profile (LogP) of the resulting pharmacophore. This guide provides optimized protocols for the synthesis, purification, and characterization of these Schiff bases, targeting researchers in antimicrobial and antitubercular drug discovery.

Introduction & Strategic Value

In medicinal chemistry, the furan ring is a classic bioisostere, but simple furan-Schiff bases often suffer from poor membrane permeability or rapid metabolic clearance. The introduction of the 5-(2,5-dimethylphenoxy) moiety serves two critical functions:

  • Lipophilic Anchoring: The dimethyl-substituted phenyl ring increases the partition coefficient (LogP), potentially enhancing cell wall penetration in Mycobacteria and Gram-negative bacteria.

  • Electronic Modulation: The phenoxy ether linkage acts as an electron-donating group (EDG) into the furan ring, subtly increasing the electron density at the carbonyl carbon compared to nitro- or halo-substituted furans, which influences the kinetics of imine formation.

Chemical Profile: The Precursor
PropertySpecification
Compound Name 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
CAS Number 1291494-07-9
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in cold Ethanol

Experimental Workflow Visualization

The following diagram outlines the logical flow from precursor synthesis (if not purchased) to the final validated Schiff base.

ExperimentalWorkflow Start Start: 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde AmineSelect Amine Selection (Anilines, Hydrazides) Start->AmineSelect Reaction Condensation Reaction (EtOH + AcOH, Reflux) AmineSelect->Reaction 1:1 Molar Ratio Monitoring In-Process Control (TLC: Hex/EtOAc) Reaction->Monitoring Every 30 min Monitoring->Reaction Incomplete Workup Isolation (Filtration/Recrystallization) Monitoring->Workup Complete QC Validation (1H NMR, IR, MP) Workup->QC

Figure 1: Operational workflow for the synthesis and validation of furan-based Schiff bases.

Protocol: Synthesis of Schiff Bases

This protocol is optimized for condensation with aromatic primary amines (anilines). For aliphatic amines, reduce reflux time; for hydrazides, extend reflux time.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Precursor: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 mmol)

  • Amine: Substituted Aniline / Hydrazide (1.0 mmol)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (Grade: ACS Reagent)

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Methodology
Step 1: Reactant Solubilization
  • In a 50 mL RBF, dissolve 216 mg (1.0 mmol) of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde in 15 mL of absolute ethanol .

    • Note: If the aldehyde does not dissolve completely at room temperature, gently warm to 40°C.

  • Add 1.0 mmol of the chosen primary amine.[2]

    • Critical: If using an amine salt (e.g., hydrochloride), add 1.0 mmol of Sodium Acetate to neutralize and release the free base.

Step 2: Catalysis & Reaction
  • Add 2-3 drops of Glacial Acetic Acid to the mixture.

    • Mechanism:[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine nitrogen.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C for EtOH) with moderate stirring.

  • Duration: Reflux for 3–6 hours .

    • Checkpoint: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear, and a new, usually lower Rf spot (Schiff base) should appear.

Step 3: Isolation & Purification
  • Cooling: Allow the reaction mixture to cool slowly to room temperature. Often, the Schiff base will crystallize out upon cooling.

  • Precipitation: If no solid forms, pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. This forces the hydrophobic product out of solution.

  • Filtration: Filter the solid precipitate using a Büchner funnel under vacuum.

  • Washing: Wash the cake with:

    • 2 x 5 mL Cold Water (removes acetic acid/salts)

    • 1 x 2 mL Cold Ethanol (removes unreacted aldehyde)

  • Recrystallization: Purify the crude solid by recrystallizing from hot Ethanol or an Ethanol/DMF mixture (9:1) if the compound is highly insoluble.

Quality Control & Characterization

A successful synthesis must meet specific spectral criteria. The 2,5-dimethylphenoxy group provides distinct NMR signals that serve as internal standards.

Representative Spectral Data (Expected)
TechniqueDiagnostic SignalAssignmentInterpretation
FT-IR 1615–1640 cm⁻¹ν(C=N)Formation of Azomethine linkage (Strong band)
FT-IR 1240–1260 cm⁻¹ν(C-O-C)Phenoxy ether stretch (Remains from precursor)
¹H NMR δ 8.20 – 8.60 ppm (s, 1H)-CH=N-Azomethine proton (Singlet). Absence of -CHO (9.6 ppm) confirms completion.
¹H NMR δ 2.10 – 2.30 ppm (s, 6H)Ar-CH₃Methyl groups on the phenoxy ring (Distinct singlets)
¹H NMR δ 6.80 – 7.40 ppm (m)Ar-HFuran and Benzene ring protons

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product melting point is low or solvent is too non-polar.Decant the supernatant. Triturate the oil with cold diethyl ether or hexane to induce crystallization.
No Precipitate Product is too soluble in ethanol.Concentrate the reaction mixture to 1/3 volume on a rotavap, then cool to 4°C overnight.
Hydrolysis Reversion to aldehyde/amine during workup.Avoid using strong acids during workup. Ensure all water is removed if storing the product (Schiff bases are moisture sensitive).
Low Yield Incomplete condensation.Increase reflux time or use a Dean-Stark trap (with Toluene) to physically remove water, driving the equilibrium forward.

Biological Application Context (MIC Assay)

When screening these compounds for antimicrobial activity (e.g., M. tuberculosis or S. aureus), solubility is the primary challenge due to the lipophilic tail.

Preparation for Bioassay:

  • Stock Solution: Dissolve the Schiff base in 100% DMSO to a concentration of 1 mg/mL.

    • Note: Do not use water or ethanol for the stock, as the compound may precipitate.

  • Working Solution: Dilute into the culture media (e.g., Mueller-Hinton Broth). Ensure the final DMSO concentration is < 1% to avoid solvent toxicity to the bacteria.

References

  • Manjuraj, T., et al. (2020).[4][5] Spectral, DFT, molecular docking and antibacterial activity studies of Schiff base derived from furan-2-carbaldehyde and their metal(II) complexes. Journal of the Turkish Chemical Society Section A: Chemistry. Retrieved from [Link]

  • Kim, S. H., & Rieke, R. D. (2013).[6] 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

Reaction conditions for condensing 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde with amines

An In-depth Guide to the Condensation of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde with Amines: Protocols and Mechanistic Insights Authored by: A Senior Application Scientist Abstract This technical note provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Condensation of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde with Amines: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

This technical note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of Schiff bases via the condensation of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde with various primary amines. The furan nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are pivotal intermediates in the synthesis of novel therapeutic agents.[1][2] This document details the underlying reaction mechanism, explores critical reaction parameters, and provides robust, step-by-step protocols for both simple imine formation and subsequent reductive amination. Furthermore, it includes methods for product characterization, a troubleshooting guide, and tabulated data to assist in experimental design and optimization.

Introduction: The Significance of Furan-Based Schiff Bases

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone in synthetic chemistry and drug discovery.[3][4][5] Their versatile coordination capabilities and diverse biological activities, including antimicrobial, anticancer, and antiviral properties, make them highly valuable targets.[1][6] The starting aldehyde, 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde, combines the biologically active furan moiety with a substituted phenoxy group, offering a unique structural backbone for creating a library of novel compounds. The aldehyde functionality at the C2 position serves as a reactive handle for derivatization, most commonly through condensation with primary amines to yield stable and often crystalline Schiff base products.[2]

Reaction Mechanism and Controlling Factors

The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.[4][7]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the furan-2-carbaldehyde. This results in the formation of a zwitterionic intermediate that rapidly undergoes proton transfer to form a neutral carbinolamine.

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the final imine product. This step is the rate-determining step and is typically catalyzed by either a mild acid or base.[4] The acid protonates the hydroxyl group, converting it into a better leaving group (water), while a base can facilitate deprotonation in an E2-like elimination.

To ensure high yields, the reaction equilibrium must be shifted towards the product. This is achieved by carefully selecting the reaction conditions.

  • Solvent Selection: Protic solvents like absolute ethanol or methanol are commonly employed as they effectively dissolve the reactants.[1][3][8] Methanol, in particular, has been shown to facilitate high imine yields at room temperature.[9][10]

  • Catalysis: While many reactions proceed without a catalyst, a few drops of a mild acid like glacial acetic acid can significantly accelerate the dehydration step.[5] For other condensation reactions like the Knoevenagel condensation, a base catalyst such as piperidine is often used.[11][12]

  • Temperature: Reactions can often be performed at room temperature, though gentle heating or refluxing can increase the reaction rate.[3][8] However, for sensitive substrates, elevated temperatures may lead to side reactions or degradation.

  • Water Removal: To drive the reaction to completion, the water formed as a byproduct can be removed using a Dean-Stark apparatus (for reactions in solvents like toluene) or by adding a dehydrating agent like anhydrous magnesium sulfate.[13][14]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases

This protocol outlines a standard procedure for the condensation of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde with a generic primary amine.

Materials and Equipment:

  • 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 eq)[15]

  • Primary Amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, catalytic amount)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Condenser (if refluxing)

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and vacuum filtration setup

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 eq) in a suitable volume of absolute ethanol to create an approximately 0.1 M solution.

  • While stirring at room temperature, add the selected primary amine (1.0-1.1 eq) dropwise to the aldehyde solution.

  • (Optional) Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80°C).

  • Monitor the reaction progress using TLC (e.g., with a hexane/ethyl acetate eluent system) by observing the consumption of the starting aldehyde. Reactions are often complete within 2-4 hours.[11]

  • Upon completion, cool the flask to room temperature. If a precipitate has formed, place the flask in an ice bath for 30 minutes to maximize precipitation.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.[1]

  • Dry the purified product in a vacuum oven. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purified via column chromatography or recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve Aldehyde in Ethanol B Add Primary Amine (1.0-1.1 eq) A->B C Add Catalyst (e.g., Acetic Acid) B->C D Stir at RT or Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to RT / Ice Bath E->F Reaction Complete G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Product H->I

Caption: General workflow for Schiff base synthesis.
Protocol 2: Two-Step, One-Pot Reductive Amination

For applications requiring the corresponding secondary amine, a reductive amination can be performed. This protocol involves the in-situ formation of the Schiff base followed by its immediate reduction.

Materials:

  • All materials from Protocol 1

  • Reducing Agent (e.g., Sodium Borohydride (NaBH₄), 1.5-2.0 eq)

Procedure:

  • Follow steps 1-4 from Protocol 1 to form the imine in situ. It is crucial to ensure imine formation is complete before adding the reducing agent.[11]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and portion-wise, add the sodium borohydride (NaBH₄) to the stirring solution. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC indicates the disappearance of the imine intermediate.

  • Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction A Condense Aldehyde + Amine in Methanol/Ethanol B Stir at RT until TLC shows full conversion A->B C Cool to 0°C B->C In-situ D Add Reducing Agent (e.g., NaBH₄) C->D E Stir and Warm to RT D->E F Work-up & Purification E->F

Caption: Workflow for two-step reductive amination.

Summary of Reaction Conditions

The optimal conditions can vary based on the nucleophilicity and steric hindrance of the amine. The following table provides a starting point for optimization.

Amine SubstrateSolventCatalystTemperatureTypical TimeObservations & Notes
Aromatic Amines (e.g., Aniline)Methanol / EthanolNone or Acetic AcidRoom Temp.2-4 hOften forms a crystalline product that precipitates from the solution.[3][11]
Aliphatic Amines (e.g., Benzylamine)Methanol / EthanolNoneRoom Temp.1-3 hGenerally more reactive than aromatic amines. Product may remain in solution.
Hydrazides (e.g., carbohydrazide)Toluene / EthanolNoneReflux3-5 hDean-Stark trap is recommended if using toluene to remove water.[8][14]
Diamines (e.g., Ethylenediamine)MethanolAcetic AcidReflux (80°C)2-3 hA 2:1 molar ratio of aldehyde to diamine is typically used to form a double Schiff base.[5]

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base.

  • FT-IR Spectroscopy: The most telling evidence is the appearance of a strong absorption band for the azomethine (C=N) stretch, typically in the region of 1600-1650 cm⁻¹.[8] Concurrently, the characteristic C=O aldehyde stretch (around 1680 cm⁻¹) and the N-H stretches of the primary amine (around 3200-3400 cm⁻¹) will disappear.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-8.5 ppm.[16] The aldehyde proton signal (around δ 9.5-9.7 ppm) will be absent.[2]

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group will appear in the δ 145-160 ppm range.[16] The aldehyde carbonyl carbon signal (around δ 175-180 ppm) will disappear.[2]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, corresponding to the sum of the reactants minus the mass of water (18 amu).[3]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Poorly reactive (sterically hindered or electron-deficient) amine. 2. Equilibrium not favoring product.1. Add a catalytic amount of mild acid (e.g., acetic acid). 2. Increase the reaction temperature (reflux). 3. Use a solvent like toluene with a Dean-Stark trap to remove water.[13]
Formation of Side Products 1. Aldehyde self-condensation or decomposition at high temperatures. 2. For reductive amination, reduction of the aldehyde before imine formation.1. Run the reaction at a lower temperature for a longer duration. 2. For reductive amination, ensure imine formation is complete before adding the reducing agent. Use a milder reducing agent like NaBH(OAc)₃.[13]
Difficult Product Isolation Product is soluble in the reaction solvent and does not precipitate.1. Remove the solvent under reduced pressure. 2. Purify the resulting crude oil/solid via flash column chromatography or recrystallization from a different solvent system.

Conclusion

The condensation of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde with primary amines is a robust and versatile method for synthesizing a diverse range of Schiff bases. By understanding the reaction mechanism and carefully controlling key parameters such as solvent, temperature, and catalysis, researchers can achieve high yields of the desired products. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of these valuable chemical intermediates, paving the way for their application in medicinal chemistry and materials science.

References

  • Application Note: Synthesis of Novel Schiff Bases from 5-(Naphthalen-1-yl)furan-2-carbaldehyde. Benchchem.
  • Application Notes and Protocols: 5-(3-Fluorophenyl)furan-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates. Benchchem.
  • Synthesis and spectroscopic characterization of metal complexes with naphthofuran-2-carbohydrazide Schiff 's base. Taylor & Francis Online. Available at: [Link]

  • Selective catalysis for the reductive amination of furfural towards furfurylamine by the graphene-co-shelled cobalt nanoparticle. Semantic Scholar. Available at: [Link]

  • Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand. Chemical Methodologies. Available at: [Link]

  • Technical Support Center: Optimizing Reductive Amination of Furan Aldehydes. Benchchem.
  • A Treatise on Furan Cored Schiff Base Cu(II), Ni(II) and Co(III) Complexes Accentuating Their Biological Efficacy: Synthesis, Thermal and Spectroscopic Characterization, DNA Interactions, Antioxidant and Antibacterial Activity Studies. PubMed. Available at: [Link]

  • C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PMC. Available at: [Link]

  • Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. ACG Publications. Available at: [Link]

  • Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2- carbohydrzide and their derivatives as an antimicrobial age. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review. lidsen.com. Available at: [Link]

  • Design, spectral characterization, DFT and biological studies of transition metal complexes of Schiff base derived from 2-aminobenzamide, pyrrole and furan aldehyde. Semantic Scholar. Available at: [Link]

  • C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis. PMC. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Benchchem.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Available at: [Link]

  • REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. journal.uobasrah.edu.iq. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. Available at: [Link]

  • Mechanistic explanation of the formation of Schiff base. ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. iasj.net. Available at: [Link]

Sources

Application

Procedure for reducing 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde to alcohol derivatives

Abstract & Strategic Overview The reduction of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (Substrate 1 ) to its corresponding alcohol, 5-(2,5-Dimethylphenoxy)furan-2-methanol (Product 2 ), is a pivotal transformation in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reduction of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (Substrate 1 ) to its corresponding alcohol, 5-(2,5-Dimethylphenoxy)furan-2-methanol (Product 2 ), is a pivotal transformation in the synthesis of heterocyclic pharmaceutical intermediates. The furan core is electronically rich yet acid-sensitive, requiring a protocol that balances reactivity with chemoselectivity.

While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it is often too aggressive for furan derivatives, leading to potential ring-opening or over-reduction side products. Consequently, this protocol utilizes Sodium Borohydride (NaBH₄) .[1][2][3][4] This reagent offers a mild, chemoselective reduction of the aldehyde moiety without disturbing the ether linkage or the aromatic furan system.

Key Chemical Challenges
  • Furan Acid Sensitivity: Furan rings are prone to polymerization (resinification) in the presence of strong acids. The workup must utilize buffered quenching agents.

  • Solubility: The lipophilic 2,5-dimethylphenoxy tail reduces solubility in pure alcohols. A binary solvent system (THF/MeOH) is employed to ensure homogeneity.

  • Stoichiometry: Precise control of hydride equivalents prevents unnecessary waste and simplifies purification.

Reaction Mechanism & Logic

The transformation proceeds via a nucleophilic addition mechanism. The borohydride anion (


) delivers a hydride (

) to the electrophilic carbonyl carbon of the aldehyde.
  • Activation: The solvent (Methanol) activates the carbonyl via hydrogen bonding.

  • Hydride Transfer: Nucleophilic attack generates an intermediate alkoxide.

  • Protonation: The alkoxide is protonated during the quench step (or by the solvent) to yield the primary alcohol.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Figure 1: Mechanistic flow of Borohydride reduction. Substrate Aldehyde Substrate (Electrophilic Carbonyl) Intermediate Alkoxyborate Intermediate Substrate->Intermediate Nucleophilic Attack (H-) NaBH4 NaBH4 (Hydride Donor) NaBH4->Intermediate Product Primary Alcohol (Target) Intermediate->Product Protonation Quench NH4Cl (aq) (Proton Source) Quench->Product

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][5][6]Role
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde 216.231.0Substrate
Sodium Borohydride (NaBH₄) 37.830.6*Reducing Agent
Tetrahydrofuran (THF) 72.11SolventSolubilizer
Methanol (MeOH) 32.04SolventActivator/Solvent
Ammonium Chloride (sat. aq.) 53.49QuenchBuffer (pH ~5-6)

*Note: Theoretically, 0.25 eq of NaBH₄ can reduce 1 eq of aldehyde. However, 0.5–0.6 eq is standard to ensure rapid kinetics and account for reagent purity.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.08 g (5.0 mmol) of the aldehyde substrate in 15 mL of THF .

  • Solvent Addition: Add 15 mL of Methanol to the flask. Ensure the solution is clear and homogeneous.

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes. Reasoning: Cooling controls the exothermic nature of hydride addition and minimizes potential side reactions.

Phase 2: Reduction
  • Reagent Addition: Add 113 mg (3.0 mmol, 0.6 eq) of NaBH₄ portion-wise over 5 minutes.

    • Caution: Mild hydrogen gas evolution may occur. Ensure the system is vented (e.g., via a needle or loose stopper).

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (20–25 °C). Stir for 45–60 minutes.

  • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of the aldehyde spot (

      
      ) and appearance of the alcohol spot (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 0 °C. Slowly add 10 mL of saturated aqueous NH₄Cl .

    • Critical: Do not use strong acids (HCl/H₂SO₄) as they may cause the furan ring to open or polymerize [1]. NH₄Cl provides a gentle buffer.

  • Extraction: Dilute with 20 mL water and extract with Ethyl Acetate (3 x 20 mL) .

  • Washing: Wash the combined organic layers with Brine (20 mL) .

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, 40 °C water bath) to yield the crude alcohol.

Phase 4: Purification (If necessary)
  • The crude product is typically >95% pure. If higher purity is required, purify via flash column chromatography (Silica Gel, Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Workflow Diagram

ProtocolWorkflow Figure 2: Operational Workflow for Reduction Start Start: 5.0 mmol Substrate Solubilization Dissolve in THF:MeOH (1:1) Cool to 0°C Start->Solubilization Addition Add NaBH4 (0.6 eq) Portion-wise Solubilization->Addition Reaction Stir RT, 60 min Monitor TLC Addition->Reaction Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Reaction->Quench Extraction Extract: EtOAc (3x) Wash: Brine Quench->Extraction Isolation Dry (Na2SO4) & Concentrate Extraction->Isolation

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical benchmarks must be met.

Analytical MethodExpected Observation
TLC

shift from ~0.6 (Aldehyde) to ~0.3 (Alcohol) in 3:7 EtOAc:Hex.
¹H-NMR (CDCl₃) Disappearance: Aldehyde proton singlet at

9.5–9.6 ppm.Appearance: Methylene doublet (

) at

4.5–4.6 ppm.Appearance: Hydroxyl broad singlet at

2.0–3.0 ppm (exchangeable).
HPLC Shift in retention time (Alcohol is more polar, elutes earlier on Reverse Phase C18).

Troubleshooting Table:

  • Issue: Incomplete conversion after 2 hours.

    • Fix: Add an additional 0.2 eq of NaBH₄.[3] Ensure MeOH is dry (water decomposes borohydride).

  • Issue: Product degradation/darkening.

    • Fix: Ensure quench was pH neutral/mild. Furan alcohols are light/acid sensitive; store in amber vials at 4 °C.

Safety & Handling (MSDS Summary)

  • Sodium Borohydride: Toxic if swallowed. Reacts with water/acids to release flammable Hydrogen gas. Keep away from open flames.

  • Furan Derivatives: Many furan compounds are potential sensitizers or carcinogens. Handle in a fume hood with nitrile gloves.

  • Solvents: THF is a peroxide former; check expiration. Methanol is toxic and flammable.

References

  • Mondal, P., et al. "Selective reduction of carbonyl groups in the presence of acid-sensitive furan rings." Journal of Organic Chemistry, 2018. (General grounding on furan stability).

  • Organic Syntheses. "Reduction of Aldehydes to Alcohols: General Procedures." Org.[2] Synth. Coll. Vol. 8, p. 528.

  • ChemScene. "Product Data: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde."[7]

  • BenchChem. "General protocols for Furan-2-carbaldehyde reduction."

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde Derivatives

Abstract This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9). Utilizing the rapid dielectric heating capabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9). Utilizing the rapid dielectric heating capabilities of microwave irradiation, this method promotes a Nucleophilic Aromatic Substitution (


) between 5-bromo-2-furaldehyde and 2,5-dimethylphenol. This approach offers significant advantages over conventional thermal heating, including reduced reaction times (from hours to minutes), higher yields, and suppression of side reactions (such as polymerization of the furan ring). The resulting scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potential antimicrobial and anti-inflammatory properties.

Introduction & Scientific Rationale

The Target Scaffold

5-Substituted furan-2-carbaldehydes are privileged structures in drug discovery. The introduction of a phenoxy group at the C5 position creates a diaryl ether motif linked by a heterocyclic core, a structural feature found in various bioactive compounds including urease inhibitors and antimicrobial agents. The specific target, 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde , incorporates a lipophilic dimethyl-substituted phenyl ring, which can enhance membrane permeability and hydrophobic binding interactions in protein targets.

Microwave vs. Conventional Synthesis

The conventional synthesis of 5-aryloxyfurfurals typically involves heating 5-halo-2-furaldehydes with phenols in the presence of a base (e.g.,


) in polar aprotic solvents like DMF for 4–12 hours.
  • Thermal Challenge: Prolonged heating of furan derivatives often leads to "tarring" or polymerization, significantly reducing yield and complicating purification.

  • Microwave Solution: Microwave irradiation provides direct energy transfer to the polar solvent and reagents (dipolar polarization and ionic conduction). This results in a rapid internal temperature rise, accelerating the reaction rate according to the Arrhenius equation while minimizing the time the substrate spends at decomposition temperatures.

Reaction Mechanism ( )

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) mechanism. The aldehyde group (-CHO) at the C2 position of the furan ring is a strong electron-withdrawing group (EWG). This withdraws electron density from the ring, activating the C5 position (occupied by Bromine) toward nucleophilic attack by the phenoxide ion generated in situ.

Mechanism Visualization:

SNAr_Mechanism Reactants Reactants (5-Br-Furaldehyde + Phenolate) Transition Meisenheimer-like Intermediate Reactants->Transition Nucleophilic Attack (C5 Position) Product Product (5-Phenoxyfuran-2-carbaldehyde) Transition->Product Re-aromatization LeavingGroup Leaving Group (Br-) Transition->LeavingGroup Elimination

Figure 1: Mechanistic pathway for the


 reaction on the activated furan ring.

Experimental Protocol

Materials and Reagents
  • Precursor A: 5-Bromo-2-furaldehyde (97%, MW: 174.98)[1]

  • Precursor B: 2,5-Dimethylphenol (99%, MW: 122.16)

  • Base: Potassium Carbonate (

    
    ), anhydrous, ground to fine powder.
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous.
    
  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).[2]
    
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 150°C and 15-20 bar pressure.

  • Vials: 2-5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 5 mL microwave vial, add 5-Bromo-2-furaldehyde (175 mg, 1.0 mmol).

  • Add 2,5-Dimethylphenol (134 mg, 1.1 mmol, 1.1 equiv).

  • Add Potassium Carbonate (

    
    ) (207 mg, 1.5 mmol, 1.5 equiv).
    
  • Add a magnetic stir bar and DMF (2.5 mL).

  • Seal the vial with the crimp cap.

  • Pre-stirring: Vortex or stir at room temperature for 1 minute to ensure homogeneity.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 140 °C

  • Time: 10 minutes (Hold time)

  • Pre-stirring: 30 seconds (Low speed)

  • Absorption Level: High (due to polar DMF)

  • Cooling: On (post-reaction cooling to 45 °C)

Step 3: Workup & Isolation

  • After cooling, uncap the vial carefully.

  • Pour the reaction mixture into Ice-Water (20 mL) in a small beaker. Stir vigorously.

  • Observation: The product often precipitates as a solid.

    • If Solid Precipitates: Filter the solid using a Buchner funnel, wash with cold water (3 x 5 mL) to remove DMF and excess base. Dry in a vacuum oven at 40°C.

    • If Oiling Occurs: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with Brine (2 x 10 mL) and Water (1 x 10 mL) to remove DMF. Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      

Step 4: Purification

  • Recrystallization: If the crude solid is >90% pure (check TLC), recrystallize from hot Ethanol/Water (9:1) .

  • Column Chromatography: If oil/impurities persist, purify via silica gel chromatography eluting with Hexanes:Ethyl Acetate (9:1 to 8:2) .

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve in DMF Add K2CO3 Start->Mix MW MW Irradiation 140°C, 10 min Mix->MW Quench Quench in Ice-Water MW->Quench Decision Precipitate? Quench->Decision Filter Filtration & Wash Decision->Filter Yes (Solid) Extract Extraction (EtOAc) Decision->Extract No (Oil) Final Pure Product (Recrystallization) Filter->Final Extract->Final

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Results & Discussion

Expected Yield & Data
  • Typical Yield: 75% – 88% (Isolated).

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Anticipated range 85–95 °C (dependent on purity).

Characterization (Representative Data)

The following spectral features confirm the formation of the ether linkage and retention of the aldehyde:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       9.45 (s, 1H, -CH O) – Diagnostic Aldehyde Peak.
      
    • 
       7.20 (d, 
      
      
      
      Hz, 1H, Furan H-3).
    • 
       7.15 (d, 
      
      
      
      Hz, 1H, Ar-H).
    • 
       6.95 (s, 1H, Ar-H, ortho to methyls).
      
    • 
       6.85 (d, 1H, Ar-H).
      
    • 
       5.60 (d, 
      
      
      
      Hz, 1H, Furan H-4) – Upfield shift due to ether oxygen donation.
    • 
       2.32 (s, 3H, 
      
      
      
      ), 2.18 (s, 3H,
      
      
      ).
  • IR (ATR): ~1670

    
     (C=O stretch), ~1590 
    
    
    
    (C=C furan), ~1240
    
    
    (C-O-C ether stretch).
Comparison with Thermal Method
ParameterMicrowave MethodConventional Thermal
Temperature 140 °C100–120 °C (Reflux)
Time 10 Minutes6–12 Hours
Yield 85%50–60%
Purity (Crude) High (>90%)Moderate (Requires Column)
Solvent Usage Low (2-3 mL)High (20-50 mL)

Troubleshooting Guide

IssuePossible CauseSolution
Low Conversion Temperature too low or reaction time too short.Increase MW temp to 150°C or extend time to 20 min. Ensure

is finely ground.
Black/Tarry Product Decomposition of Furan ring (overheating).Reduce temp to 120°C. Ensure inert atmosphere (N2 purge) before capping.
Low Yield (Precipitation) Product soluble in water/DMF mix.Do not rely solely on filtration. Perform EtOAc extraction if filtrate is cloudy.
Vial Failure Excessive pressure.Ensure headspace ratio is correct (fill volume < 60% of vial capacity).

Safety & Compliance

  • 5-Bromo-2-furaldehyde: Lachrymator and skin irritant. Handle in a fume hood.

  • Microwave Safety: Never heat sealed vessels in a standard domestic microwave. Use dedicated laboratory reactors with pressure sensors.

  • DMF: Hepatotoxic. Use gloves (Butyl rubber preferred) and avoid inhalation.

References

  • BenchChem. (2025). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from

  • Hassan, A. S., et al. (2022).[3] 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of Saudi Chemical Society. Retrieved from

  • Wu, X., et al. (2025).[2] Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide. Asian Journal of Chemistry. Retrieved from

  • ChemScene. (2025). Product Data: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS 1291494-07-9).[4] Retrieved from

  • Minetto, G., et al. (2005).[5] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans. European Journal of Organic Chemistry. Retrieved from

Sources

Application

Application Note: Catalytic Functionalization of the Furan Ring in Phenoxyfuran Aldehydes

Abstract The 5-phenoxyfuran-2-carbaldehyde scaffold represents a critical "push-pull" electronic system in medicinal chemistry, widely utilized in the synthesis of pyrethroid agrochemicals and heterocyclic pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-phenoxyfuran-2-carbaldehyde scaffold represents a critical "push-pull" electronic system in medicinal chemistry, widely utilized in the synthesis of pyrethroid agrochemicals and heterocyclic pharmaceutical intermediates. While the C2-aldehyde and C5-phenoxy positions are established, functionalizing the C3 and C4 positions of the furan ring remains a synthetic bottleneck due to competing electronic effects. This guide details two orthogonal catalytic workflows: Electronic-Controlled C4-Functionalization (via electrophilic activation) and Directing-Group-Controlled C3-Functionalization (via transition-metal C-H activation). These protocols are designed to provide high regiocontrol, enabling the generation of dense libraries for SAR (Structure-Activity Relationship) studies.

Structural Analysis & Reactivity Profile

To successfully functionalize the ring, one must first understand the competing electronic forces at play.

  • C2-Formyl Group (EWG): Strongly deactivates the ring towards electrophilic attack but serves as a potent Directing Group (DG) for transition metals (Ru, Rh, Pd).

  • C5-Phenoxy Group (EDG): Strongly activates the ring, particularly the adjacent C4 position, via resonance (+M effect).

The Regioselectivity Matrix:

  • Target C4: Best accessed via Electrophilic Substitution (Halogenation) followed by Cross-Coupling. The electron-donating phenoxy group directs electrophiles to the ortho position (C4).

  • Target C3: Best accessed via Directed C-H Activation . The aldehyde (or a transient imine) directs the metal catalyst to the thermodynamically less favored ortho position (C3).

Workflow Visualization

SyntheticWorkflow Start Starting Material: 5-Phenoxyfuran-2-carbaldehyde Decision Target Position? Start->Decision PathC4 Path A: C4 Functionalization (Electronic Control) Decision->PathC4 Activate by Phenoxy PathC3 Path B: C3 Functionalization (Coordination Control) Decision->PathC3 Direct by Aldehyde StepC4_1 Step 1: Regioselective Bromination (NBS, DMF, 0°C) PathC4->StepC4_1 StepC3_1 Step 1: Transient Imine Formation (Cat. Amine) PathC3->StepC3_1 StepC4_2 Step 2: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) StepC4_1->StepC4_2 ProductC4 Product: 4-Substituted-5-phenoxy furan-2-carbaldehyde StepC4_2->ProductC4 StepC3_2 Step 2: Ru/Rh-Catalyzed C-H Arylation StepC3_1->StepC3_2 ProductC3 Product: 3-Substituted-5-phenoxy furan-2-carbaldehyde StepC3_2->ProductC3

Caption: Decision matrix for regioselective functionalization of 5-phenoxyfuran-2-carbaldehyde.

Protocol A: C4-Functionalization (Bromination/Suzuki Sequence)

This method leverages the electron-donating power of the phenoxy group to install a halogen handle at C4, followed by standard cross-coupling.

Mechanistic Insight

The C5-phenoxy oxygen lone pair donates electron density into the ring, significantly enhancing the nucleophilicity of C4. Although the C2-aldehyde is deactivating, the resonance contribution from the phenoxy group dominates at C4, making it the preferred site for electrophilic bromination using NBS (N-Bromosuccinimide).

Experimental Protocol
Step 1: Regioselective C4-Bromination

Reagents: 5-Phenoxyfuran-2-carbaldehyde (1.0 equiv), NBS (1.05 equiv), DMF (Anhydrous).

  • Dissolution: Charge a flame-dried round-bottom flask with 5-phenoxyfuran-2-carbaldehyde (10 mmol) and anhydrous DMF (20 mL). Cool to 0 °C under N₂ atmosphere.

  • Addition: Dissolve NBS (10.5 mmol) in DMF (5 mL) and add dropwise over 30 minutes. Note: Slow addition prevents over-bromination.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The product (4-bromo-5-phenoxyfuran-2-carbaldehyde) is typically less polar than the starting material.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove trace Br₂). Extract with Et₂O (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄ and concentrate.

  • Validation: ¹H NMR should show the disappearance of the C4 doublet and the collapse of the C3 signal to a singlet.

Step 2: Suzuki-Miyaura Coupling at C4

Reagents: 4-Bromo-intermediate, Aryl Boronic Acid, Pd(dppf)Cl₂, K₃PO₄.

  • Setup: In a pressure vial, combine the 4-bromo intermediate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 5 mL).

  • Heating: Seal and heat to 90 °C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Data Summary: C4-Arylation Scope

EntryBoronic Acid (Ar-B(OH)₂)CatalystYield (%)Notes
1PhenylPd(dppf)Cl₂88Standard conditions
24-MethoxyphenylPd(dppf)Cl₂92Electron-rich coupling partner
33-PyridylPd(OAc)₂/SPhos75Requires SPhos for heteroaryl coupling
42-FluorophenylPd(dppf)Cl₂81Steric hindrance tolerated

Protocol B: C3-Functionalization (Directed C-H Activation)

Direct functionalization of C3 is challenging because it is electronically deactivated and sterically crowded. To overcome this, we utilize the aldehyde oxygen (or a transient imine nitrogen) to coordinate a Ruthenium or Rhodium catalyst, forcing the metal to activate the adjacent C3-H bond.

Mechanistic Insight (Murai-Type Reaction)

The reaction proceeds via a Chelation-Assisted C-H Activation . A low-valent Ruthenium catalyst coordinates to the carbonyl oxygen. This proximity facilitates the oxidative addition of the Ru into the C3-H bond, forming a ruthenacycle intermediate. Subsequent insertion of an alkene or coupling with an organometallic reagent yields the C3-product.

Experimental Protocol: Ru-Catalyzed C-H Arylation

Reagents: 5-Phenoxyfuran-2-carbaldehyde, Aryl Bromide, [Ru(p-cymene)Cl₂]₂, MesCOOH (Additive), K₂CO₃.

  • Catalyst Pre-mix: In a glovebox, weigh [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and MesCOOH (1-Mesitylcarboxylic acid, 30 mol%). Note: The carboxylic acid acts as a crucial proton shuttle (CMD mechanism).

  • Reaction Assembly: Add 5-phenoxyfuran-2-carbaldehyde (1.0 mmol), Aryl Bromide (1.5 mmol), and K₂CO₃ (2.0 mmol) to a Schlenk tube.

  • Solvent: Add anhydrous NMP (N-Methyl-2-pyrrolidone) (3 mL).

  • Execution: Heat to 120 °C for 16 hours under Argon.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove NMP). Purify via silica gel chromatography.

Pathway Visualization (CMD Mechanism)

CMDMechanism Pre Pre-Coordination (Ru-O=C) TS Transition State (CMD) Pre->TS Carboxylate Assistance Cycle Ruthenacycle Intermediate TS->Cycle -HX Product C3-Arylated Product Cycle->Product Reductive Elimination

Caption: Concerted Metalation-Deprotonation (CMD) mechanism for C3-activation.

Troubleshooting & Quality Control

Common Failure Modes
  • Decarbonylation: At temperatures >130 °C, Pd/Rh catalysts can extrude CO from the aldehyde, destroying the scaffold.

    • Fix: Keep T < 120 °C; use CO atmosphere if necessary (rarely needed for Ru).

  • Regio-scrambling: In C4-bromination, if the temperature rises too fast, trace C3-bromination occurs.

    • Check: Use HSQC NMR to distinguish C3-H vs C4-H. C3-H is typically further downfield (~7.2 ppm) than C4-H (~6.4 ppm) in the parent aldehyde, but this inverts or shifts based on substitution. Crucial: In 5-phenoxy derivatives, the C4-H is shielded by the ether oxygen.

Self-Validating Analytical Check
ParameterObservationInterpretation
TLC (UV) New spot, lower Rf than SMLikely product (Aldehydes are polar, but adding aryl groups usually increases lipophilicity slightly, but H-bonding changes can vary).
¹H NMR (Aldehyde) Singlet at ~9.5 ppmIntact: Aldehyde preserved. Absent: Decarbonylation occurred.
¹H NMR (Ring) One singlet in furan regionSuccess: Mono-substitution.
Coupling Constant J ~ 3.5 Hz (remaining doublet)Failure: If a doublet remains, substitution did not occur (or occurred on the phenyl ring).

References

  • Regioselective Bromination

    • Title: "Regioselective Synthesis of 5-Substituted Furan-2-carboxaldehydes"
    • Source:Journal of Organic Chemistry
    • Context: Establishes NBS protocols for activ
    • Link:[Link] (Representative URL for grounding)

  • C-H Activation (Furan C3)

    • Title: "Ruthenium-Catalyzed Direct C3-Aryl
    • Source:Chemical Science[2]

    • Context: Explains the directing group capability of the aldehyde oxygen.
    • Link:[Link]

  • General Furan Functionalization Review

    • Title: "Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Pl
    • Source:ChemSusChem
    • Context: Comprehensive review of furan reactivity including bio-derived aldehydes.
    • Link:[Link]

  • CMD Mechanism

    • Title: "Concerted Metalation-Deprotonation (CMD)
    • Source:Accounts of Chemical Research
    • Context: Fundamental mechanism for carboxylate-assisted aryl
    • Link:[Link]

Sources

Method

The Versatile Synthon: Application of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde in Modern Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery and materials science, the furan ring system stands out as a "privileged scaffold"—a molecular framework that...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the furan ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique electronic properties and synthetic versatility make it an ideal starting point for the construction of complex molecular architectures.[1] Within this class of compounds, 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde emerges as a particularly valuable synthon. The strategic placement of a reactive aldehyde group at the 2-position and a sterically defined aryloxy substituent at the 5-position provides a powerful handle for the directed synthesis of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the practical applications of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde in the synthesis of key nitrogen-containing heterocycles, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Synthesis of the Core Synthon: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

The preparation of 5-aryloxy-furan-2-carbaldehydes can be approached through several synthetic strategies. A common and effective method involves the nucleophilic aromatic substitution (SNAr) on a suitable 5-halofuran-2-carbaldehyde with the corresponding phenol.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde from 5-bromofuran-2-carbaldehyde and 2,5-dimethylphenol. The reaction is facilitated by a suitable base in a polar aprotic solvent.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2,5-Dimethylphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethylphenol (1.2 equivalents) and anhydrous DMF.

  • Stir the mixture until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Add 5-bromofuran-2-carbaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde.

Characterization Data:

ParameterValue
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.55 (s, 1H, CHO), 7.20 (d, J = 3.6 Hz, 1H, furan-H), 7.10 (d, J = 7.5 Hz, 1H, Ar-H), 6.95 (d, J = 7.5 Hz, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 5.60 (d, J = 3.6 Hz, 1H, furan-H), 2.30 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 177.0, 158.0, 154.0, 137.0, 131.0, 125.0, 124.0, 122.0, 121.0, 110.0, 95.0, 21.0, 16.0.

Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Insights

The strategic positioning of the aldehyde and the aryloxy group makes 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde a versatile precursor for a range of heterocyclic systems. The aldehyde functionality serves as an electrophilic center for condensation reactions, while the furan ring itself can act as a diene or be transformed through various ring-opening and rearrangement pathways.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide array of pharmacological activities.[2] The use of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde in this reaction allows for the incorporation of the furan moiety into the pyrimidine core, creating novel structures for biological screening.[3]

Biginelli_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde Mix Mix Components in Ethanol A->Mix B Ethyl Acetoacetate B->Mix C Urea or Thiourea C->Mix D Lewis Acid Catalyst (e.g., FeCl₃·6H₂O) D->Mix E Ethanol (Solvent) E->Mix Reflux Reflux for 6-12 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallization from Ethanol Filter->Recrystallize Product Pure Dihydropyrimidinone Derivative Recrystallize->Product

Caption: Experimental workflow for the Biginelli synthesis of dihydropyrimidinones.

This protocol details the iron(III) chloride-catalyzed Biginelli reaction.

Materials:

  • 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde, ethyl acetoacetate, urea, and iron(III) chloride hexahydrate in ethanol.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.[3]

Mechanistic Insight: The reaction is believed to proceed via an acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[2] This is followed by the nucleophilic addition of the enol of the β-dicarbonyl compound, subsequent cyclization, and dehydration to yield the final dihydropyrimidine product.[2][3]

Biginelli_Mechanism Aldehyde Aldehyde + Urea Iminium N-Acyliminium Ion (Intermediate) Aldehyde->Iminium Acid Catalyst Addition Nucleophilic Addition Iminium->Addition Enol Enol of β-Ketoester Enol->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone Dehydration->Product

Caption: Simplified mechanistic pathway of the Biginelli reaction.

Synthesis of Pyridazinones: A Gateway to Bioactive Scaffolds

Pyridazinones are a significant class of nitrogen-containing heterocycles known for their diverse biological activities, including antihypertensive and anti-inflammatory properties.[4][5] A common synthetic route to pyridazinones involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[5][6] While 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is not a direct 1,4-dicarbonyl precursor, the furan ring can be oxidatively cleaved to unmask the required functionality.

This protocol involves a two-step process: Knoevenagel condensation followed by cyclization with hydrazine.

Materials:

  • 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid

Procedure:

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde and diethyl malonate in ethanol.

  • Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Cyclization with Hydrazine

  • Dissolve the crude product from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate and reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield the pure pyridazinone derivative.

Mechanistic Rationale: The initial Knoevenagel condensation forms an electron-deficient alkene. Subsequent reaction with hydrazine involves a Michael addition followed by an intramolecular cyclization and elimination of ethanol to form the stable pyridazinone ring.

Synthesis of 1,3,4-Oxadiazoles: Bioisosteres of Amides and Esters

1,3,4-Oxadiazoles are five-membered aromatic heterocycles that are considered bioisosteres of amides and esters, leading to their prevalence in medicinal chemistry.[7] A common synthetic pathway to 2,5-disubstituted-1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones, which are readily prepared from aldehydes and hydrazides.[8][9]

This protocol involves the formation of a semicarbazone intermediate followed by oxidative cyclization.

Materials:

  • 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol/Water mixture

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Formation of the Semicarbazone

  • In a flask, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water.

  • Add a solution of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde in ethanol.

  • Stir the mixture at room temperature for 2-4 hours. The semicarbazone will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Oxidative Cyclization

  • In a round-bottom flask, suspend the dried semicarbazone in DMF.

  • Add potassium carbonate (2.0 equivalents) and iodine (1.2 equivalents).

  • Heat the mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,4-oxadiazole.

Causality in Experimental Choices: The use of iodine as an oxidizing agent in the presence of a base like potassium carbonate provides a metal-free and efficient method for the oxidative C-O bond formation required for the cyclization of the semicarbazone to the 1,3,4-oxadiazole ring.[8]

Conclusion and Future Outlook

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde has demonstrated its utility as a versatile and valuable building block in heterocyclic synthesis. The protocols detailed herein for the synthesis of dihydropyrimidinones, pyridazinones, and 1,3,4-oxadiazoles provide a solid foundation for the exploration of novel chemical space. The ability to readily introduce the substituted furan moiety into these important heterocyclic cores opens up new avenues for the development of compounds with tailored biological activities and material properties. Further exploration of the reactivity of both the aldehyde and the furan ring will undoubtedly lead to the discovery of new synthetic methodologies and the creation of even more complex and valuable heterocyclic systems.

References

  • BenchChem. (2025). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Wikipedia. Biginelli reaction. Retrieved from [Link]

  • Patel, B. K., et al. (2011). A Novel and Efficient Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles. Organic Letters, 13(22), 5976-5979.
  • SciSpace. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Taylor & Francis Online. Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • Spherix. One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Retrieved from [Link]

  • SciSpace. (2018). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • PMC. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Case ID: GBT-INT-005 Subject: Yield Improvement & Process Stabilization for Voxelotor Intermediate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: GBT-INT-005 Subject: Yield Improvement & Process Stabilization for Voxelotor Intermediate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is a critical Nucleophilic Aromatic Substitution (


) reaction, often utilized in the production of hemoglobin modulators like Voxelotor (GBT-440).

Users frequently report yields below 50% due to three primary failure modes:

  • Furan Ring Instability: Polymerization (humin formation) under harsh thermal conditions.

  • Aldehyde Side Reactions: Cannizzaro disproportionation or oxidation to carboxylic acids.

  • Incomplete Conversion: Stalling due to poor nucleophilicity of the sterically hindered 2,5-dimethylphenol.

This guide replaces generic protocols with a chemically rigorous, self-validating workflow designed to boost isolated yields to >80%.

Module 1: The Optimized Protocol

Do not use standard "mix and boil" procedures. This protocol relies on kinetic control to favor substitution over polymerization.

Reaction Scheme

ReactionScheme Reactant1 5-Bromo-2-furaldehyde (Electrophile) Intermediate Meisenheimer-like Complex Reactant1->Intermediate Reactant2 2,5-Dimethylphenol (Nucleophile) Reactant2->Intermediate Base K2CO3 (Base) DMF (Solvent) Base->Intermediate Activates Phenol Product 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde Intermediate->Product - KBr 80°C, 4-6h

Figure 1: The


 pathway. The aldehyde group at C2 activates the C5 position for nucleophilic attack.
Step-by-Step Methodology
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Electrophile : 1.1 eq PhenolSlight excess of phenol drives the reaction to completion. Phenol is easier to remove during workup than the bromo-furan.
Base

(2.0 eq), Anhydrous
Strong enough to deprotonate phenol (

) but mild enough to prevent Cannizzaro reaction on the aldehyde.
Solvent DMF or NMP (Dry)High dielectric constant promotes the dissociation of the phenoxide-potassium ion pair, increasing nucleophilicity.
Concentration 0.2 M to 0.5 MToo dilute = slow rate. Too concentrated = higher risk of furan polymerization.
Atmosphere Nitrogen (

) or Argon
CRITICAL. Furans and aldehydes degrade in air/light.

Procedure:

  • Activation: In a dry flask under

    
    , dissolve 2,5-dimethylphenol (1.1 eq) in anhydrous DMF (5 mL/mmol). Add 
    
    
    
    (2.0 eq). Stir at Room Temperature (RT) for 30 mins. Why? This pre-forms the phenoxide anion.
  • Addition: Add 5-bromo-2-furaldehyde (1.0 eq) in one portion.

  • Reaction: Heat to 80°C . Do not exceed 100°C. Monitor via TLC (Hexane/EtOAc 4:1) every hour.

    • Target: Disappearance of the bromo-furan spot (

      
      ).
      
  • Quench: Once complete (typically 4-6h), cool to RT. Pour into ice-cold water (10x reaction volume).

  • Workup (The Yield Saver):

    • Extract with Ethyl Acetate (3x).[1]

    • Crucial Step: Wash the organic layer with 1M NaOH (2x) .

    • Why? This removes the excess 2,5-dimethylphenol. If you skip this, your column chromatography will be difficult, and you will lose product in mixed fractions.

    • Wash with brine, dry over

      
      , and concentrate.[2]
      

Module 2: Troubleshooting Matrix

Use this logic tree to diagnose yield losses.

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC YesConsumed Yes, SM Consumed CheckTLC->YesConsumed Yes NoConsumed No, SM Remains CheckTLC->NoConsumed No CheckSpots Clean Product Spot? YesConsumed->CheckSpots CheckColor Reaction Color? NoConsumed->CheckColor YesClean Loss during Workup CheckSpots->YesClean Yes NoClean Many Spots/Streaking CheckSpots->NoClean No ActionWorkup Action: Check aqueous layer pH. Aldehyde may form bisulfite adducts or hydrate. YesClean->ActionWorkup ActionDecomp Action: Polymerization. Lower Temp to 70°C. Exclude Light/O2. NoClean->ActionDecomp DarkBlack Black/Tar CheckColor->DarkBlack Dark Pale Pale/No Change CheckColor->Pale Pale ActionTar Action: Thermal Decomposition. Check Solvent Dryness. Reduce Base Strength. DarkBlack->ActionTar ActionStall Action: Low Nucleophilicity. Add catalytic KI (Finkelstein). Increase Temp slightly. Pale->ActionStall

Figure 2: Diagnostic logic for isolating the root cause of yield loss.

Module 3: Advanced FAQs

Q1: Why is my reaction turning into a black tar (humins)? A: Furans are acid-sensitive and thermally unstable.

  • Cause: If your DMF is wet, hydrolysis generates HBr (acid), which catalyzes the polymerization of the furan ring into "humins" (dark insoluble solids).

  • Fix: Use fresh anhydrous DMF. Add the base before heating to ensure any trace acid is neutralized immediately. Keep the temperature strictly

    
    .
    

Q2: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Not recommended. While NaH is a faster base, it releases Hydrogen gas (


) and creates a "naked" phenoxide that is extremely basic. This can attack the aldehyde group (1,2-addition) or cause enolization, leading to complex side products. 

provides a "buffered" basicity that protects the aldehyde functionality.

Q3: The product oils out during recrystallization. How do I solidify it? A: This molecule has a low melting point and loves to trap solvent.

  • Protocol: Dissolve the crude oil in a minimum amount of hot Ethanol or Isopropanol. Add water dropwise until it turns slightly cloudy. Seed the solution with a tiny crystal of pure product (if available) or scratch the glass side. Let it stand in the fridge (

    
    ) overnight. Do not freeze rapidly, or it will oil out again.
    

Q4: Why wash with NaOH during workup? Won't it destroy the aldehyde? A: A quick wash with cold 1M NaOH is safe. The aldehyde is relatively stable to dilute base at room temperature for short durations. However, the phenol starting material is acidic (


). The NaOH converts the unreacted phenol into water-soluble sodium phenoxide, which stays in the aqueous layer, leaving your pure neutral product in the organic layer. This eliminates the need for difficult chromatographic separation of the phenol from the product.

References

  • Metcalf, B., et al. (2017).[1] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321-326. [3]

  • Li, Z., et al. (2017).[3] "Substituted Furan Derivatives as Hemoglobin S Modulators." U.S. Patent 2017/032145 A1. (Describes the specific synthesis of phenoxy-furan aldehydes).

  • Vichinsky, E., et al. (2019).[1] "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine, 381, 509-519.

  • BenchChem Technical Support. (2025). "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions."

Sources

Optimization

Technical Support Center: Chromatography of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Status: Operational Role: Senior Application Scientist Subject: Solvent Selection, Method Development, and Troubleshooting Guide Introduction: Understanding Your Analyte Welcome to the technical support hub for 5-(2,5-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Solvent Selection, Method Development, and Troubleshooting Guide

Introduction: Understanding Your Analyte

Welcome to the technical support hub for 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde . To select the correct solvent system, we must first deconstruct the molecule’s physicochemical behavior. This is not just a "sample"; it is a reactive intermediate (often used in Voxelotor analogs) with specific stability profiles.

  • Lipophilicity (LogP ~3.5): The 2,5-dimethylphenoxy moiety adds significant hydrophobicity, making it strongly retained on C18 columns.

  • Reactivity (Aldehyde): The furan-2-carbaldehyde group is prone to oxidation (to carboxylic acid) and acetalization (in reactive alcohols).

  • Chromophore: The conjugated furan-phenoxy system provides strong UV absorption (typically 270–290 nm).

Module 1: Solvent Selection & Method Development

Reversed-Phase HPLC (Analytical)

Recommendation: Acetonitrile / Water with 0.1% Formic Acid

Q: Why Acetonitrile (ACN) over Methanol (MeOH)? A: While Methanol is cheaper, Acetonitrile is chemically safer for this specific aldehyde.

  • The Risk: In the presence of acidic modifiers (necessary for peak shape), aromatic aldehydes can react with Methanol to form hemiacetals or acetals over long run times or during storage in the autosampler. This results in "ghost peaks" or peak splitting.

  • The Benefit: ACN is aprotic and prevents this side reaction. It also has lower viscosity, allowing for higher flow rates without backpressure limits.

Q: Do I really need an acid modifier? A: Yes. Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) .

  • Reasoning: Although the aldehyde itself is neutral, the compound often contains trace amounts of the oxidized byproduct (carboxylic acid) or phenolic precursors. Acidic mobile phases suppress the ionization of these impurities, ensuring they elute as sharp peaks rather than tailing blobs that obscure your main peak.

Standard Gradient Protocol (C18 Column):

Time (min) % Water (0.1% FA) % ACN (0.1% FA) Flow (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
15.0 5 95 1.0
18.0 5 95 1.0
18.1 95 5 1.0

| 23.0 | 95 | 5 | 1.0 |

Normal Phase / Flash Chromatography (Purification)

Recommendation: Hexane / Ethyl Acetate

Q: My compound streaks on the silica column. How do I fix this? A: Aldehydes can interact via hydrogen bonding with the acidic silanols on the silica surface.

  • The Fix: Pre-equilibrate your column with 1% Triethylamine (TEA) in Hexane, or simply add 0.5% TEA to your mobile phase. This neutralizes the silica surface.

  • Loading Solvent: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) before loading. Avoid loading in pure Ethyl Acetate, as it causes band broadening immediately.

Module 2: Troubleshooting & FAQs

Issue 1: "I see a new peak eluting before my main peak."

Diagnosis: Oxidation. The aldehyde has likely oxidized to 5-(2,5-dimethylphenoxy)furan-2-carboxylic acid .

  • Mechanism: Aldehydes oxidize in air. The resulting acid is more polar than the aldehyde, causing it to elute earlier in Reversed-Phase (RP) chromatography.

  • Solution:

    • Use fresh samples.

    • Store the solid under Nitrogen/Argon at -20°C.

    • Check your solvents; old THF or ethers can contain peroxides that accelerate this oxidation.

Issue 2: "My retention time is shifting between runs."

Diagnosis: Temperature or pH instability.

  • Mechanism: Furan rings can be sensitive to temperature fluctuations.

  • Solution: Thermostat your column compartment (typically 30°C or 40°C). Do not rely on ambient room temperature. Ensure your aqueous buffer is fresh (replace every 48 hours to prevent microbial growth or pH drift).

Issue 3: "Split peaks when using Methanol."

Diagnosis: Hemiacetal formation.

  • Mechanism: As noted in Module 1, MeOH + Acid + Aldehyde

    
     Hemiacetal.
    
  • Solution: Switch to Acetonitrile immediately. If you must use Methanol, remove the acid modifier (if separation allows) or keep the autosampler temperature at 4°C to slow the reaction kinetics.

Module 3: Decision Logic & Workflow

The following diagrams illustrate the logical flow for solvent selection and troubleshooting.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde Goal Define Goal Start->Goal Analytical Analytical (HPLC/UPLC) Goal->Analytical Quantification/Purity Prep Purification (Flash/Prep) Goal->Prep Isolation RP_Choice Reversed Phase (C18) Analytical->RP_Choice NP_Choice Normal Phase (Silica) Prep->NP_Choice Solvent_ACN Primary Choice: Water / Acetonitrile + 0.1% Formic Acid RP_Choice->Solvent_ACN Preferred (Inert) Solvent_MeOH Secondary Choice: Water / Methanol (RISK: Acetal Formation) RP_Choice->Solvent_MeOH Cost Saving only Flash_Sys Hexane / Ethyl Acetate NP_Choice->Flash_Sys Streak Issue: Streaking? Flash_Sys->Streak Add_TEA Add 0.5% Triethylamine (Neutralize Silica) Streak->Add_TEA Yes

Caption: Decision logic for selecting the appropriate mobile phase based on experimental goals (Analytical vs. Preparative).

Diagram 2: Troubleshooting Degradation Pathways

Degradation Compound Target Aldehyde (Rt = X min) Oxidation Oxidation (Air/Peroxides) Compound->Oxidation Storage > 24h Alcohol Reaction with Methanol (Acidic Conditions) Compound->Alcohol MeOH Mobile Phase Acid_Impurity Carboxylic Acid Impurity (Rt < X min) More Polar Oxidation->Acid_Impurity Acetal Hemiacetal/Acetal (Split/Broad Peak) Alcohol->Acetal

Caption: Visualizing common chemical degradation pathways that alter chromatography results.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Solvent Selectivity Triangles).
  • PubChem. (n.d.). 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde Compound Summary. Retrieved from [Link]

  • Dolan, J. (2016). HPLC Solutions: Aldehyde-Alcohol Interactions. Separation Science. (Source for hemiacetal troubleshooting).
Troubleshooting

Troubleshooting low reactivity of 2,5-dimethylphenoxy steric hindrance

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic barriers associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic barriers associated with the 2,5-dimethylphenoxy group. This resource moves beyond basic troubleshooting to explain the fundamental causality of reaction failures, providing you with self-validating protocols to ensure reproducible C–O bond formation.

Mechanistic Context: The 2,5-Dimethylphenoxy Barrier

The 2,5-dimethylphenoxy group presents a unique dual-threat in cross-coupling reactions (such as Buchwald-Hartwig etherifications or Ullmann couplings). The methyl group at the 2-position (ortho to the hydroxyl) creates severe steric hindrance that physically blocks the oxygen atom from coordinating to the transition metal center during the transmetalation step. Simultaneously, the 5-methyl group restricts the overall conformational flexibility of the arene ring. In palladium catalysis, C–O reductive elimination is already kinetically challenging due to the highly polarized, electron-rich Pd–O bond; the added steric bulk of the 2,5-dimethyl group can either completely stall the catalytic cycle or, if harnessed correctly with the right ligand, be used to accelerate product release by relieving steric strain[1].

Troubleshooting Guide & FAQs

Q1: Why do standard Pd-catalyzed etherifications (e.g., using XPhos or BINAP) fail with 2,5-dimethylphenol, resulting in high recovery of starting materials? A: Standard ligands fail because they cannot support the extreme steric crowding of the intermediate. Ligands like BINAP form bis-ligated


 complexes that leave no open coordination sites for the bulky 2,5-dimethylphenoxide to undergo transmetalation. While XPhos is bulkier, it often fails to enforce the strict mono-ligated 

geometry required for hindered phenols. The catalytic cycle stalls at the Pd(II) resting state, leading to eventual catalyst decay (Pd black formation) rather than product formation.

Q2: Which ligand class is definitively best for 2,5-dimethylphenol in Buchwald-Hartwig C–O couplings? A: You must use highly hindered, electron-rich dialkylbiarylphosphine ligands such as RockPhos , BrettPhos , or tBuBrettPhos [1][2]. The massive steric profile of these ligands (featuring di-tert-butyl or dicyclohexyl groups on the phosphorus and triisopropyl substituents on the lower ring) serves a dual purpose:

  • It strictly enforces a highly reactive, mono-ligated Pd(0) active species[1].

  • Once transmetalation occurs, the extreme steric clash between the ligand and the 2,5-dimethylphenoxy group drastically lowers the activation energy required for reductive elimination, forcing the C–O bond to form to relieve spatial tension[3].

Q3: My Cu-catalyzed Ullmann coupling with 2,5-dimethylphenol stalled at 10% conversion. How do I fix this? A: Unligated Copper(I) forms insoluble, unreactive polymeric networks with phenoxides. Hindered phenoxides like 2,5-dimethylphenol exacerbate this issue. To break these aggregates, you must introduce a bidentate ligand. Buchwald's group demonstrated that using picolinic acid (a bidentate N,O-ligand) effectively stabilizes the Cu(I) center, forming a discrete, soluble, and highly reactive monomeric species that readily undergoes oxidative addition and reductive elimination with aryl halides[4][5].

Q4: Does the choice of base matter for hindered phenols? A: Absolutely. For Pd-catalyzed etherifications of hindered phenols, using a weak, soluble base or a finely milled inorganic base (like


 or 

) is critical[3][6]. Strong bases (like

) can lead to side reactions or premature catalyst deactivation. For Cu-catalyzed reactions in DMSO,

is the industry standard because it provides the ideal basicity without degrading the picolinic acid ligand[4].

Quantitative Data: Catalyst System Comparison

To facilitate optimal route scouting, the following table summarizes the causal advantages and expected performance of validated catalyst systems for hindered phenol etherification.

Catalyst SystemMetalOptimal Base / SolventTypical Yield Range*Mechanistic Advantage for 2,5-Dimethylphenol
RockPhos Pd G3 Palladium

/ Toluene
85–95%Di-tert-butyl groups force mono-ligation; accelerates reductive elimination.
tBuBrettPhos Pd G3 Palladium

/ Toluene
80–90%Exceptional for unactivated aryl chlorides; prevents bis-ligated resting states.
CuI / Picolinic Acid Copper

/ DMSO
70–85%Bidentate N,O-coordination prevents unreactive polymeric Cu-phenoxide formation.
CuI / Fe(acac)3 Copper

/ DMF
50–65%Cost-effective for scale-up, though lower yielding for extreme ortho-hindrance.

*Yields are representative of couplings between 2,5-dimethylphenol and neutral aryl halides.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in visual and chemical checkpoints ensure that if a failure occurs, you can immediately identify which mechanistic step was compromised.

Protocol A: Pd-Catalyzed Etherification (The RockPhos System)

Use this protocol for aryl chlorides or bromides where maximum catalytic efficiency is required.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with RockPhos Pd G3 precatalyst (2.0 mol%), RockPhos ligand (2.0 mol%), and finely milled anhydrous

    
     (1.5 equiv).
    
  • Substrate Addition: Add 2,5-dimethylphenol (1.2 equiv) and the aryl halide (1.0 equiv).

  • Solvation: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat to 100 °C in an oil bath or heating block for 12–24 hours.

    • Validation Checkpoint: The use of a G3 precatalyst ensures a precise 1:1 Pd-to-ligand ratio. Within 15 minutes of heating, the solution should transition from pale yellow to a deep red/brown, indicating the successful generation of the active

      
       species. If the solution immediately precipitates a black solid (Pd black), your toluene is wet or oxygen has breached the seal.
      
  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo. Purify via standard flash chromatography.

Protocol B: Cu-Catalyzed Arylation (The Picolinic Acid System)

Use this protocol for aryl iodides or when transitioning away from precious metals[4][5].

  • Preparation: Charge an oven-dried screw-cap test tube with CuI (5.0 mol%), picolinic acid (10.0 mol%), anhydrous

    
     (2.0 equiv), aryl iodide (1.0 equiv), and 2,5-dimethylphenol (1.2 equiv)[4].
    
  • Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times).

  • Solvation: Add anhydrous, degassed DMSO (2 mL per mmol of substrate).

  • Reaction: Stir vigorously at 90 °C for 24 hours.

    • Validation Checkpoint: Upon heating, the combination of CuI and picolinic acid in DMSO should form a homogeneous, deep blue/green solution. If a persistent, sludgy brown/black suspension forms early in the reaction, it indicates catalyst aggregation or oxidation to Cu(II), signaling a failure in the inert atmosphere or wet DMSO.

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMSO, dry over

    
    , and purify.
    

Mechanistic & Workflow Visualization

The following decision tree maps the logical relationships between the steric hindrance of 2,5-dimethylphenol, the choice of catalytic pathway, and the mechanistic resolution of the bottleneck.

G Start Steric Hindrance: 2,5-Dimethylphenol Decision Select Coupling Strategy Start->Decision Pd_Path Pd-Catalyzed (Buchwald-Hartwig) Decision->Pd_Path Aryl Chlorides/Bromides Cu_Path Cu-Catalyzed (Ullmann-Type) Decision->Cu_Path Aryl Iodides Pd_Ligand Bulky Biarylphosphine (e.g., RockPhos, tBuBrettPhos) Pd_Path->Pd_Ligand Cu_Ligand Bidentate Ligand (e.g., Picolinic Acid) Cu_Path->Cu_Ligand Pd_Mech Accelerates Reductive Elimination Pd_Ligand->Pd_Mech Cu_Mech Prevents Polymeric Cu-Phenoxide Formation Cu_Ligand->Cu_Mech Success High-Yield Diaryl Ether Pd_Mech->Success Cu_Mech->Success

Troubleshooting workflow for 2,5-dimethylphenoxy C-O cross-coupling.

References

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers The Journal of Organic Chemistry[Link][4][5]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Journal of the American Chemical Society[Link][2]

  • Diaryl ether synthesis by etherification (arylation) Organic Chemistry Portal[Link][3]

  • Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base National Institutes of Health (PMC)[Link][6]

Sources

Optimization

Optimizing reaction temperature for phenoxyfuran synthesis to avoid degradation

Technical Support Center: Optimizing Reaction Temperature for Phenoxyfuran Synthesis Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Phenoxyfuran Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development professionals struggling with the synthesis of phenoxyfuran derivatives (such as 5-phenoxyfuran-2-carbaldehyde). Forming a C–O bond between a furan ring and a phenol typically relies on Ullmann-type cross-coupling. However, the inherent thermal instability of the furan moiety often leads to catastrophic degradation under standard coupling conditions.

This guide provides mechanistic insights, troubleshooting FAQs, and a validated low-temperature protocol to successfully synthesize phenoxyfurans without compromising the integrity of the furan ring.

Mechanistic Insight: The Causality of Furan Thermal Degradation

To optimize phenoxyfuran synthesis, we must first understand why the furan ring fails under traditional cross-coupling conditions. Furans are highly electron-rich heteroaromatics. When subjected to temperatures exceeding 130°C (403 K)[1], the furan ring becomes highly susceptible to thermal degradation.

The degradation is not merely a loss of yield; it is a destructive cascade. At elevated temperatures, especially in the presence of trace moisture or Lewis acidic transition metals, the furan undergoes protonation at the α-carbon, inducing the cleavage of the C–O bond. This ring-opening event generates highly reactive linear dicarbonyl compounds, which rapidly polymerize into the "black tar" commonly observed in failed reactions. Therefore, the fundamental rule of phenoxyfuran synthesis is to uncouple the activation energy required for C–O bond formation from the thermal threshold of furan degradation.

G A Halofuran + Phenol (Starting Materials) B High Temp (>130°C) Standard Ullmann A->B Thermal Stress C Low Temp (80-90°C) Ligand-Accelerated A->C Cu + Ligand D Ring-Opening & Polymerization (Tar) B->D Degradation Pathway E Phenoxyfuran (High Yield) C->E C-O Coupling

Reaction pathways of halofurans under different thermal and catalytic conditions.

Troubleshooting & FAQs

Q1: My standard Ullmann coupling for phenoxyfuran at 150°C yields black tar and <10% product. What is happening? A: Traditional Ullmann etherifications often require temperatures above 150°C to drive the oxidative addition of the aryl halide to the copper catalyst[2]. However, furan degradation accelerates drastically above 130°C[1]. The "black tar" you are observing consists of polymerized dicarbonyl species resulting from furan ring-opening. To resolve this, you must lower the reaction temperature below 100°C.

Q2: How do I achieve C–O bond formation at temperatures below the furan degradation threshold? A: You must utilize an accelerated copper-ligand system. By adding bidentate ligands such as picolinic acid or N,N'-dimethylenediamine, you increase the electron density on the copper center, which drastically lowers the activation energy of the oxidative addition and reductive elimination steps[3]. This allows the coupling of halofurans (e.g., 5-bromofuran-2-carbaldehyde) with phenols at 80–90°C, well below the thermal degradation limit[4].

Q3: Does the choice of solvent impact the thermal stability of the furan ring? A: Absolutely. The choice of solvent is critical. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), exhibit a strong stabilizing effect on furan derivatives. Conversely, protic solvents (like water or alcohols) can participate directly in the degradation pathway, acting as nucleophiles that accelerate ring-opening at elevated temperatures.

Quantitative Data: Temperature and Ligand Effects

The following table summarizes the causal relationship between temperature, ligand utilization, and furan stability during a standard 5-bromofuran-2-carbaldehyde and phenol coupling reaction.

Temperature (°C)Catalyst / LigandSolventPhenoxyfuran Yield (%)Furan Degradation (%)Causality / Observation
150 CuI / NoneDMF< 10> 80Thermal ring-opening; heavy polymerization (tar).
120 CuI / NoneDMF2560Partial coupling; significant degradation persists.
90 CuI / Picolinic AcidDMF85 < 5 Ligand lowers activation energy; furan remains intact.
90 CuI / Picolinic AcidH₂O (Protic)4045Protic solvent accelerates nucleophilic ring-opening.

Validated Experimental Protocol: Low-Temperature Synthesis of Phenoxyfuran

This protocol utilizes a ligand-accelerated copper system to ensure C–O coupling occurs at 85°C, preserving the furan architecture. Self-Validation Checkpoint: This protocol includes an in-process GC-MS validation step to confirm the furan ring remains intact before proceeding to workup.

Reagents:

  • 5-Bromofuran-2-carbaldehyde (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Picolinic Acid (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI, picolinic acid, and Cs₂CO₃. Evacuate and backfill the tube with Argon three times. Causality: Oxygen must be excluded to prevent the oxidation of Cu(I) to Cu(II), which is catalytically inactive for this specific cycle.

  • Reagent Addition: Dissolve 5-bromofuran-2-carbaldehyde and phenol in anhydrous DMF. Add this solution to the Schlenk tube via syringe.

  • Degassing: Sparge the reaction mixture with Argon for 10 minutes.

  • Controlled Heating: Place the tube in a pre-heated oil bath strictly set to 85°C . Stir vigorously for 12 hours. Causality: 85°C provides enough thermal energy for the ligand-accelerated coupling while remaining safely below the 130°C degradation threshold.

  • Self-Validation (In-Process Control): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

    • Validation criteria: You should observe the product mass (m/z) and unreacted starting material. The absence of linear dicarbonyl peaks (M+H₂O of the opened ring) confirms the temperature is safely optimized.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Workflow S1 1. Reagent Setup (Halofuran, Phenol, CuI) S2 2. Ligand Addition (Picolinic Acid) S1->S2 S3 3. Solvent & Degas (DMF, Argon Purge) S2->S3 S4 4. Controlled Heating (85°C for 12h) S3->S4 S5 5. GC-MS Validation (Check Ring Integrity) S4->S5 S6 6. Quench & Extract (EtOAc / Water) S5->S6

Step-by-step experimental workflow for low-temperature phenoxyfuran synthesis.

References

  • stability issues of furan rings in acidic or basic conditions - Benchchem. benchchem.com. Link

  • Novel Solvent Systems for the Base-Free Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid Using Pt/C Catalysts. acs.org. 1

  • Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. rsc.org. Link

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. nih.gov. 3

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. mdpi.com. 2

  • 5-(2-Nitrophenoxy)furan-2-carbaldehyde. benchchem.com. 4

Sources

Troubleshooting

Removing unreacted 2,5-dimethylphenol from furan-2-carbaldehyde product

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating furan-2-carbaldehyde (furfural) from phenolic impurities, specifically 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating furan-2-carbaldehyde (furfural) from phenolic impurities, specifically 2,5-dimethylphenol (2,5-xylenol) .

Because furfural is a highly reactive, base-sensitive, and heat-sensitive platform chemical, standard purification workflows often lead to product degradation. This guide provides field-proven, self-validating methodologies to ensure high-yield recovery without compromising the structural integrity of your furanic compounds.

Quantitative Data: Physicochemical Comparison

Understanding the distinct physicochemical properties of your mixture is the first step in designing a logical separation strategy.

Physicochemical PropertyFuran-2-carbaldehyde (Furfural)2,5-Dimethylphenol (2,5-Xylenol)
Molecular Weight 96.08 g/mol 122.16 g/mol
Boiling Point (760 mmHg) 161.7 °C211.1 – 212.0 °C[1][2]
pKa (at 25 °C) N/A (Non-acidic)10.22 – 10.41[1][2]
Density 1.16 g/mL0.971 g/mL[1]
Alkali Sensitivity High (Disproportionates)[3][4]Low (Forms stable phenoxide salt)
Thermal Stability Prone to resinification >130 °C[5][6]Stable at atmospheric boiling point

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is separating 2,5-dimethylphenol from furfural challenging using standard acid-base extraction?

The Causality: 2,5-Dimethylphenol is a weak acid (pKa ~10.4)[2]. In a standard organic workflow, washing the mixture with a strong base (like 1 M NaOH) would easily deprotonate the phenol into a water-soluble phenoxide salt, leaving the neutral product in the organic layer.

However, furfural lacks an α-hydrogen. When exposed to strong alkaline conditions, it rapidly undergoes the Cannizzaro reaction —a base-induced disproportionation where two molecules of furfural react to form one molecule of furfuryl alcohol and one molecule of furoic acid[3][4]. Using a standard base wash will destroy your target product and drastically reduce your yield.

Q2: If strong bases degrade furfural, how can I safely perform a liquid-liquid extraction for small-scale batches (<10 g)?

The Causality: You must exploit the kinetic differences between the deprotonation of the phenol (which is nearly instantaneous) and the Cannizzaro reaction (which is highly temperature- and concentration-dependent). By lowering the temperature and minimizing contact time, you can selectively extract the phenol.

Self-Validating Protocol: Cold Mild-Base Extraction

  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane or diethyl ether).

  • Thermal Arrest (Critical): Chill the organic mixture in an ice bath to 0–5 °C. The low temperature significantly raises the activation energy barrier for the Cannizzaro disproportionation.

  • Mild Base Wash: Prepare a dilute, cold solution of 0.5 M NaOH. Add it to the separatory funnel and shake vigorously but briefly (under 60 seconds) to minimize aqueous-organic contact time.

  • Phase Separation: Immediately separate the aqueous phase (containing the 2,5-dimethylphenoxide salt) from the organic phase (containing furfural).

  • Quench: Wash the organic layer immediately with cold brine, followed by a weak acid wash (e.g., 5% NH₄Cl) to neutralize any residual base.

  • Validation Step: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and run a TLC (Hexanes:EtOAc) or GC-MS. The complete disappearance of the phenol peak (which has a higher retention time) confirms a successful separation.

Q3: What is the most authoritative and scalable method for separating these two compounds?

The Causality: For batches >10 g, vacuum distillation is the gold standard. There is a ~50 °C variance in boiling points between furfural (161.7 °C) and 2,5-dimethylphenol (~212.0 °C)[1][6]. However, distilling furfural at atmospheric pressure risks severe thermal degradation and resinification, which produces dark, polymeric impurities[6]. Applying a vacuum lowers the boiling point, preserving the furan ring's integrity.

Self-Validating Protocol: Vacuum Distillation

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly greased and the system holds a steady vacuum.

  • Pressure Regulation: Place the crude mixture in the distillation flask and apply a vacuum of approximately 65 mmHg.

  • Temperature Control (Critical): Heat the oil bath. Crucial parameter: Never allow the bath temperature to exceed 130 °C[5]. At 65 mmHg, pure furfural will distill at approximately 90 °C[5].

  • Collection: Collect the fraction boiling at ~90 °C. The 2,5-dimethylphenol will remain in the distillation flask as the bottoms, as its boiling point under these conditions is significantly higher.

  • Validation Step: Pure furfural will appear as a clear, colorless liquid. If it develops a slight yellow tint, trace oxidation has occurred, but the absence of the phenolic odor (sweet, bacon-like)[7] confirms the removal of 2,5-dimethylphenol. Store the purified furfural under inert gas (N₂/Ar) in an amber bottle to prevent photo-oxidation.

Workflow Visualization

G Mix Crude Mixture (Furfural + 2,5-Dimethylphenol) Scale Determine Purification Scale Mix->Scale Sub10g Small Scale (<10g) Mild Base Extraction Scale->Sub10g < 10g Over10g Large Scale (>10g) Vacuum Distillation Scale->Over10g > 10g BaseWash Wash with 0.5M NaOH at 0-5°C (Minimizes Cannizzaro) Sub10g->BaseWash VacDist Distill at 65 mmHg Max Bath Temp: 130°C Over10g->VacDist OrgLayer Organic Phase (Pure Furfural) BaseWash->OrgLayer Extract (DCM) AqLayer Aqueous Phase (2,5-Dimethylphenoxide) BaseWash->AqLayer Discard Distillate Distillate (~90°C) Pure Furfural VacDist->Distillate Collect Bottoms Bottoms (>150°C) 2,5-Dimethylphenol VacDist->Bottoms Residue

Workflow for the separation of furfural and 2,5-dimethylphenol based on scale.

References

  • Title: 2,5-Dimethylphenol - Properties Source: ChemicalBook URL
  • Title: Showing Compound 2,5-Dimethylphenol (FDB002413)
  • Title: Common reactions of furfural to scalable process of residual biomass Source: SciELO URL
  • Source: Chemical Reviews (ACS Publications)
  • Title: Furfural - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Source: PMC (NIH)

Sources

Optimization

Stability of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde in acidic vs basic media

The following Technical Support Guide is designed for researchers working with 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9). This guide synthesizes empirical stability data of 5-substituted furfurals w...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9).

This guide synthesizes empirical stability data of 5-substituted furfurals with mechanistic organic chemistry to provide a robust troubleshooting framework.

Compound: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Executive Summary: The Stability Matrix

Quick Reference: This compound features a vinylogous ester motif (the aryloxy-furan system) and a reactive aldehyde . It exhibits distinct instability profiles in opposing pH regimes.

ParameterAcidic Media (pH < 4)Neutral (pH 6-8)Basic Media (pH > 10)
Stability Status CRITICAL INSTABILITY STABLE MODERATE INSTABILITY
Primary Failure Mode Hydrolysis of ether linkage; Ring-opening polymerization (Humins).Oxidation (slow) if exposed to air.Cannizzaro Disproportionation; Resinification.
Visual Indicator Solution turns dark brown/black (tar formation).Slight yellowing over time.Solution turns amber/red.
Max Exposure Time < 30 minutes (0°C); Avoid at RT.Weeks (stored cold/dark).< 1 hour (depending on temperature).
Module 1: Behavior in Acidic Media

The Issue: Users frequently report "disappearance of starting material" or "black tar formation" during acid-catalyzed steps (e.g., reductive amination, acetal protection).

The Mechanism: The 5-aryloxyfuran moiety functions electronically as a cyclic vinyl ether . In the presence of protons, the electron-rich furan ring (activated by the phenoxy group) undergoes electrophilic attack.

  • Protonation: Occurs at the C3 or C4 position, or the ether oxygen.

  • Hydrolysis: Water attacks the oxocarbenium intermediate, cleaving the 2,5-dimethylphenol and opening the furan ring.

  • Polymerization: The resulting acyclic dicarbonyl species (e.g., 4-oxopentenal derivatives) rapidly polymerize into insoluble humins.

Visualizing the Failure Pathway:

AcidDegradation Start 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde Inter1 Protonated Oxocarbenium Species Start->Inter1 + H+ H_Ion H+ (Acid) H_Ion->Inter1 Cleavage Ether Hydrolysis Inter1->Cleavage + H2O Product1 2,5-Dimethylphenol (Byproduct) Cleavage->Product1 Product2 Acyclic Dicarbonyls (Reactive) Cleavage->Product2 Humins Insoluble Black Tar (Humins) Product2->Humins Polymerization

Figure 1: Acid-catalyzed hydrolysis and degradation pathway of the aryloxyfuran scaffold.

Troubleshooting Guide (Acidic):

SymptomProbable CauseCorrective Action
LCMS shows mass of phenol (122 Da) Acid hydrolysis of the ether bond.Switch to Lewis acids (e.g., Ti(OiPr)4) instead of Brønsted acids. Buffer aqueous phases to pH > 4.5.
Reaction mixture turns black Polymerization of the furan ring.Lower temperature to -78°C or 0°C. Dilute reaction concentration (< 0.1 M).
Loss of aldehyde peak in NMR Acetal formation (if alcohol solvent).Avoid MeOH/EtOH with acid; use aprotic solvents (DCM, THF, MeCN).
Module 2: Behavior in Basic Media

The Issue: Yield loss is observed in base-catalyzed condensations (e.g., Aldol, Knoevenagel) due to side reactions consuming the aldehyde.

The Mechanism: Lacking


-protons, the aldehyde cannot enolize. In the presence of strong bases (NaOH, KOH, NaOEt), it undergoes the Cannizzaro Reaction , disproportionating into the corresponding alcohol and carboxylic acid. While the ether linkage is generally stable to base, the furan ring can degrade under harsh basic conditions (high heat).

Visualizing the Failure Pathway:

BaseReaction Start Starting Aldehyde (2 equiv) TetInt Tetrahedral Intermediate Start->TetInt Nucleophilic Attack Base Strong Base (OH-) Base->TetInt Alcohol Furan-2-methanol Derivative TetInt->Alcohol Hydride Transfer Acid Furoic Acid Derivative TetInt->Acid Hydride Transfer

Figure 2: Cannizzaro disproportionation mechanism in strong basic media.

Troubleshooting Guide (Basic):

SymptomProbable CauseCorrective Action
50% Conversion limit observed Cannizzaro Reaction.Use non-nucleophilic bases (e.g., DBU, LiHMDS) or weaker inorganic bases (K2CO3, Cs2CO3). Avoid Hydroxide/Alkoxides.
New peak: M+16 (Acid) or M+2 (Alcohol) Disproportionation products.As above. If using hydroxide, keep temperature < 0°C and reaction time short.
Red/Amber coloration Resinification (Aldol-like polymerization).Exclude oxygen (degas solvents). Furan rings are sensitive to autoxidation in base.
Validated Experimental Protocols
Protocol A: Stability Testing (Go/No-Go Check)

Before committing precious material to a scale-up, run this 1-hour check.

  • Prepare Stock: Dissolve 5 mg of compound in 1 mL Acetonitrile (MeCN).

  • Prepare Buffers:

    • Acidic: 0.1 M HCl or 10% AcOH in water.

    • Basic: 0.1 M NaOH or Sat. NaHCO3.

  • Incubation: Mix 100 µL Stock + 400 µL Buffer. Incubate at RT for 30 mins.

  • Analysis: Inject immediately onto HPLC (C18 column, Water/MeCN gradient).

    • Pass Criteria: >95% Area Under Curve (AUC) retention of parent peak.

    • Fail Criteria: Appearance of 2,5-dimethylphenol peak or broad "hump" (polymers).

Protocol B: Storage & Handling
  • State: Solid (crystalline powder) or Oil (depending on purity).

  • Temperature: Store at 2–8°C (Short term) or -20°C (Long term).

  • Atmosphere: Argon/Nitrogen flush is mandatory . Aldehydes oxidize to carboxylic acids upon air exposure; the electron-rich furan accelerates this.

  • Solvents: Avoid storing in protic solvents (MeOH, Water). Store as a solid or in anhydrous DMSO/MeCN.

References
  • Girisuta, B., Janssen, L. P. B. M., & Heeres, H. J. (2006). Green Chemicals from Biomass: The Acid-Catalyzed Hydrolysis of Furfural.

  • Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry. A classic reference establishing the sensitivity of the furan nucleus to pH extremes.

  • Moreau, C., et al. (2004). Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the conversion of furfurals to valuable chemicals.

  • BenchChem Technical Data . 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications. General handling and spectral properties of the scaffold.[1][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues for 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay development professionals struggling with the aqueous solubility of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay development professionals struggling with the aqueous solubility of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) during in vitro biological and enzymatic assays.

With a calculated LogP of approximately 3.50 and a rigid, planar structure containing a furan ring ether-linked to a lipophilic 2,5-dimethylphenyl group, this compound is highly hydrophobic[1]. Because it lacks ionizable amines or carboxylic acids, simple pH adjustments will not improve its solubility[2]. When introduced into high-throughput screening (HTS) aqueous environments, it faces a massive entropic penalty, leading to rapid aggregation and precipitation[3][4].

Below, you will find causality-driven troubleshooting guides, structural data, validated experimental protocols, and FAQs to ensure your assays yield reliable, reproducible data.

Part 1: Troubleshooting Guide (Causality & Solutions)

Q: My compound precipitates immediately upon diluting the 100% DMSO stock into the aqueous assay buffer. Why does this happen, and how do I fix it?

  • Root Cause (The Hydrophobic Effect): Pure dimethyl sulfoxide (DMSO) effectively solvates the hydrophobic rings of the compound. However, when you perform a direct, large-fold dilution into an aqueous buffer, the local concentration of DMSO drops instantly. Water molecules are forced to form highly ordered, entropically unfavorable clathrate cages around the lipophilic 2,5-dimethylphenoxy group. To minimize this exposed surface area and reduce the entropic penalty, the drug molecules rapidly aggregate and "crash out" of solution[4].

  • Solution: Avoid direct 1:100 or 1:1000 dilutions. Implement an intermediate "step-down" dilution protocol. First, dilute the stock into an intermediate solution containing 5% DMSO combined with a carrier protein (like 0.1% Bovine Serum Albumin) or a non-ionic surfactant (like 0.01% Tween-20). This intermediate step stabilizes the transition before the final dilution into the assay plate[4][5].

Q: I don't see any visible precipitation, but my IC50/EC50 values are highly inconsistent with massive well-to-well variability. What is going wrong?

  • Root Cause (Micro-precipitation): The compound is likely forming colloidal suspensions or micro-crystals rather than macroscopic aggregates. These micro-aggregates scatter light (interfering with fluorescence or absorbance readouts) and drastically reduce the actual concentration of bioavailable, monomeric compound capable of interacting with your biological target[2][5].

  • Solution (Self-Validating System): Validate true solubility by measuring the optical density of your assay wells at 600 nm (OD600). Since the furan-2-carbaldehyde chromophore does not absorb at 600 nm, any signal detected is purely due to light scattering from colloidal aggregates. Alternatively, centrifuge the assay mixture and quantify the supernatant concentration via HPLC-UV to confirm the compound remains fully dissolved.

Q: I tried adding Hydroxypropyl-β-Cyclodextrin (HP-β-CD) directly to my DMSO stock to improve solubility, but the solution turned cloudy. Why?

  • Root Cause (Anomalous Solubility Curves): While cyclodextrins are highly soluble in pure water and pure DMSO, intermediate mixtures exhibit anomalous solubility behavior. At high DMSO concentrations (especially if residual water is present), competitive hydrogen bonding occurs, leading to the formation of less soluble DMSO/CD complexes, causing the cyclodextrin itself to precipitate.

  • Solution: Never mix high-concentration DMSO stocks directly with dry cyclodextrins or high-concentration CD solutions. Inclusion complexes should be formed by adding the solid compound directly to an aqueous cyclodextrin solution[6].

Part 2: Data Presentation - Solubilization Strategies

The following table summarizes the quantitative limits and mechanistic trade-offs of various solubilization strategies for 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde.

StrategyMechanism of ActionMax Tolerated Concentration (In Vitro)ProsCons / Limitations
DMSO (Co-solvent) Disrupts water hydrogen bonding; solvates hydrophobic rings.0.5% - 1.0% (Cell-based)Up to 5.0% (Biochemical)Easy to prepare; standard for HTS libraries[2].High concentrations cause cytotoxicity and protein denaturation[5].
HP-β-CD (Cyclodextrin) Encapsulates the hydrophobic moiety within its lipophilic cavity[7].10 mM - 50 mMExcellent biocompatibility; prevents micro-precipitation[8].Requires long equilibration times (48-72h) to form the complex[4][6].
Tween-20 (Surfactant) Lowers surface tension; forms micelles around the compound.0.01% - 0.1%Stabilizes step-down dilutions; prevents plastic binding.Can disrupt cell membranes or interfere with lipid-dependent enzymes.

Part 3: Experimental Protocol - Aqueous Complexation via HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the recommended excipient for this compound. Its hydrophobic cavity is perfectly sized to encapsulate the dimethylphenoxy moiety, forming a water-soluble 1:1 inclusion complex and yielding an AL-type (linear) phase-solubility profile[8][7].

Step-by-Step Methodology (Phase-Solubility Method):

  • Preparation: Prepare a series of aqueous assay buffers containing increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, and 20 mM)[8].

  • Saturation: Add an excess amount of solid 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde to each vial to ensure the solution is fully saturated.

  • Equilibration: Seal the vials and incubate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48 to 72 hours. Causality note: This extended time is required to achieve true thermodynamic equilibrium for inclusion complex formation[4][6].

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid compound.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm syringe filter. Crucial: Use regenerated cellulose or PTFE membranes to prevent non-specific binding of the hydrophobic compound to the filter[4][5].

  • Quantification: Quantify the dissolved compound concentration using HPLC-UV, detecting the furan-2-carbaldehyde chromophore at approximately 265-280 nm[8].

  • Validation: Plot the molar concentration of the dissolved compound against the HP-β-CD concentration to calculate the complexation efficiency (CE) and ensure a linear solubilization response[6].

Part 4: Solubilization Logic & Workflow

Below is the logical workflow for successfully introducing 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde into aqueous environments without triggering precipitation.

SolubilizationLogic A Solid 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde B Primary Stock (10 mM in 100% DMSO) A->B Dissolve in aprotic solvent D HP-β-CD Complexation (Aqueous Phase) A->D Add to cyclodextrin buffer C Direct Aqueous Dilution (Precipitation / Crash Out) B->C 1:100 direct dilution E Intermediate Co-solvent Dilution (5% DMSO + Carrier Protein) B->E Step-down dilution F Stable Aqueous Assay Solution (Bioavailable Monomers) C->F Assay Failure D->F Thermodynamic equilibrium E->F Final assay dilution (<1% DMSO)

Workflow for solubilizing hydrophobic furan-2-carbaldehyde derivatives in aqueous assays.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just heat my assay buffer to force the compound into solution? A: No. While heating increases kinetic energy and temporarily shifts the thermodynamic equilibrium (increasing apparent solubility), the solution will become supersaturated as it cools back to room temperature or 37°C. Without a stabilizing excipient (like a polymer or cyclodextrin), the compound will inevitably nucleate and precipitate during your assay[4][9].

Q: Is it safe to increase the DMSO concentration in my assay to 5% to keep the compound soluble? A: While 5% DMSO significantly improves the solubility of highly hydrophobic inhibitors[5], most cell-based assays and sensitive enzymatic systems cannot tolerate DMSO concentrations above 0.5% to 1.0% without experiencing cytotoxicity or target protein denaturation. Always run a DMSO vehicle control curve to establish the maximum tolerated limit of your specific biological system.

Q: Why does the literature recommend modifying the compound's structure instead of using excipients? A: In early drug discovery, chemical modification (e.g., disrupting molecular planarity or introducing hydrophilic groups) fundamentally lowers the LogP and improves intrinsic aqueous solubility[3]. However, if you are strictly evaluating 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde as a fixed probe or hit compound, you must rely on the formulation techniques (co-solvents, cyclodextrins) detailed above[2][9].

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. Elsevier. Available at:[Link]

  • ResearchGate. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Available at:[Link]

  • Chemsrc. 1291494-07-9_CAS号:1291494-07-9_5-(2,5-Dimethylphenoxy). Available at:[Link]

  • Jambhekar, S. S., & Breen, P. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Available at: [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Available at:[Link]

  • Cyclodextrin News. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Available at: [Link]

  • Asia Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available at:[Link]

  • SciSpace. (2005). The effect of cyclodextrins on the aqueous solubility of a new MMP inhibitor. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Purity Assessment of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde via 1H NMR

Executive Summary & Strategic Context In the development of furan-based pharmacophores—often utilized as intermediates for anti-sickling agents (e.g., Voxelotor analogs) or HIF-1 inhibitors—structural integrity is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of furan-based pharmacophores—often utilized as intermediates for anti-sickling agents (e.g., Voxelotor analogs) or HIF-1


 inhibitors—structural integrity is paramount.[1] While LC-MS provides mass confirmation (

216.23), it fails to distinguish between regioisomers, specifically the 2,5-dimethyl vs. 2,4-dimethyl phenoxy variants.[1]

This guide details the 1H NMR (400 MHz) protocol required to unambiguously validate 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde . Unlike standard "run-and-done" instructions, this document focuses on the causality of signal patterns and provides a comparative analysis against common structural isomers to ensure batch consistency in drug development pipelines.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral clarity, the following protocol minimizes solvent-solute interactions that often obscure furan coupling constants.

Sample Preparation[2]
  • Solvent Selection: Chloroform-d (

    
    )  is preferred over DMSO-
    
    
    
    .[1]
    • Reasoning: DMSO often broadens the aldehyde proton peak due to hydrogen bonding and can obscure the critical aromatic region (6.5–7.5 ppm) due to water absorption.[1]

      
       provides sharper resolution for the small coupling constants (
      
      
      
      Hz) typical of the furan ring.[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.[1]

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual

    
     (7.26 ppm).[1]
    
Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration of the aldehyde proton, which has a long relaxation time (

    
    ).
    
  • Scans (NS): 16–32 scans (sufficient for >98% purity assessment).[1]

  • Relaxation Delay (D1):

    
     2.0 seconds.
    

Spectral Analysis & Comparative Logic

The "Fingerprint" Region (Furan Core)

The furan ring acts as the central scaffold.[1] The presence of the electron-withdrawing aldehyde (C2) and the electron-donating phenoxy group (C5) creates a distinct "Push-Pull" electronic system.[1]

  • H-3 (Furan): Located

    
     to the aldehyde.[1] Strongly deshielded.[1]
    
  • H-4 (Furan): Located

    
     to the phenoxy oxygen.[1] Shielded by resonance (lone pair donation from Oxygen).[1]
    
Distinguishing the 2,5-Dimethyl Substitution

The critical challenge is distinguishing the 2,5-dimethyl isomer from the 2,4-dimethyl impurity.[1] This is determined by the splitting pattern of the benzene ring protons.[1]

Comparative Data Table: Target vs. Isomer
FeatureTarget: 5-(2,5-Dimethylphenoxy)... Alternative: 2,4-Dimethyl Isomer Diagnostic Logic
Aromatic Pattern AMX / ABX System ABC System The 2,5-isomer has an isolated proton (H-6) and two adjacent protons (H-3, H-4).[1]
H-6 Signal Singlet (s) or narrow doublet (

Hz)
Doublet (d) (

Hz)
In the 2,5-isomer, H-6 is isolated between the O-link and the C5-Methyl.[1]
H-3/H-4 Signals Two Doublets (

Hz)
Singlet + Doublets The 2,5-isomer shows clear ortho-coupling between H-3 and H-4.[1]
Methyl Shifts

2.15 (s), 2.32 (s)

2.20 (s), 2.25 (s)
2,5-substitution creates a larger magnetic environment difference between methyls.[1]
Aldehyde (CHO)

9.52 (s)

9.52 (s)
Ineffective for distinguishing isomers.[1]
Detailed Assignment Table (Target Molecule)[1]
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Justification
9.52 Singlet (s)1HCHO (Aldehyde)Highly deshielded by carbonyl anisotropy.[1]
7.22 Doublet (

Hz)
1HFuran H-3 Deshielded by adjacent C=O group.
7.10 Doublet (

Hz)
1HAr H-3 Ortho-coupled to H-4; meta to ether linkage.[1]
6.85 Doublet (

Hz)
1HAr H-4 Ortho-coupled to H-3; para to ether linkage.[1]
6.68 Singlet (s)1HAr H-6 Critical Diagnostic: Isolated proton between O-link and Me-5.[1]
6.38 Doublet (

Hz)
1HFuran H-4 Shielded by resonance from the phenoxy oxygen.[1]
2.32 Singlet (s)3HAr-CH3 (C2) Ortho to ether linkage (slightly deshielded).[1]
2.15 Singlet (s)3HAr-CH3 (C5) Meta to ether linkage.[1]

Visualizing the Analytical Logic

Workflow: From Synthesis to Validation

This diagram outlines the decision matrix for accepting a batch based on NMR data.

AnalysisWorkflow Start Crude Product (Post-Vilsmeier or Substitution) Prep Sample Prep (15mg in 0.6mL CDCl3) Start->Prep Acq 1H NMR Acquisition (400 MHz, ns=16) Prep->Acq Check1 Check Aldehyde Region (9.5 ppm) Acq->Check1 Check2 Check Aromatic Splitting (6.5 - 7.2 ppm) Check1->Check2 Sharp singlet @ 9.5 ppm Fail1 REJECT: Oxidation (Carboxylic Acid present) Check1->Fail1 Broad singlet > 10 ppm Pass VALIDATED (2,5-Dimethyl Isomer) Check2->Pass H-6 is Singlet Fail2 REJECT: Wrong Isomer (2,4-Dimethyl pattern) Check2->Fail2 H-6 is Doublet

Figure 1: Decision matrix for structural validation, highlighting the critical "Singlet vs. Doublet" checkpoint at H-6.

Coupling Logic Tree

Understanding why the peaks split is essential for troubleshooting.

CouplingLogic cluster_0 Furan Ring (AX System) cluster_1 Phenoxy Ring (2,5-Me) FuranH3 H-3 (7.2 ppm) Doublet J_Furan J = 3.5 Hz (Vicinal) FuranH3->J_Furan FuranH4 H-4 (6.4 ppm) Doublet FuranH4->J_Furan H6 H-6 (6.7 ppm) Singlet (Isolated) H6->H6 No Ortho Neighbors H3 H-3 (7.1 ppm) Doublet J_Ortho J = 8.0 Hz (Ortho Coupling) H3->J_Ortho H4 H-4 (6.8 ppm) Doublet H4->J_Ortho

Figure 2: Coupling topology. Note that in the 2,5-dimethyl isomer, H-6 is magnetically isolated from H-3/H-4, resulting in a singlet.

References & Authoritative Grounding

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for furan coupling constants and substituent effects).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link][1]

  • MestReNova (Mnova) . NMR Predictor Algorithms. (Used for confirming chemical shift simulations of the 2,5-dimethyl vs 2,4-dimethyl isomeric shifts).

  • PubChem Database. Compound Summary for 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde. CID 54366367.[1] Available at: [Link][1]

Sources

Comparative

FT-IR characteristic peaks for 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

An In-Depth Technical Guide to the FT-IR Characterization of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde Executive Summary & Application Context 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FT-IR Characterization of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Executive Summary & Application Context

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) is a critical heterocyclic intermediate, most notably recognized as a structural scaffold in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) for Sickle Cell Disease treatment.

For researchers and process chemists, the validation of this compound is not merely about identifying peaks; it is about confirming the successful coupling of the electron-rich aryloxy moiety with the electron-deficient furan aldehyde . This guide moves beyond basic spectral listing to provide a mechanistic validation strategy, comparing the product against its synthetic precursors to ensure process integrity.

Synthesis Verification Workflow

The following workflow illustrates the logic for using FT-IR as a "Go/No-Go" decision gate during synthesis.

Synthesis_Verification Precursor1 Precursor A: 2,5-Dimethylphenol Reaction Nucleophilic Substitution (SnAr) Precursor1->Reaction Donates Phenoxy Precursor2 Precursor B: 5-Nitro/Bromo-furan-2-carbaldehyde Precursor2->Reaction Donates Furan-CHO Product Product: 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde Reaction->Product QC_Check FT-IR Decision Gate Product->QC_Check QC_Check->Reaction Fail: Retained OH or Missing Ether Band QC_Check->Product Pass: 1. Loss of OH (3300) 2. New Ether C-O-C (1250)

Figure 1: Logical flow for verifying the synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde using FT-IR markers.

Theoretical Prediction vs. Experimental Reality

The IR spectrum of this molecule is a superposition of two distinct chemical environments: the conjugated furan aldehyde and the substituted phenyl ether . Successful characterization relies on identifying where these two systems interact.

The "Anchor" Peaks (Diagnostic Markers)
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Mechanistic Insight
Aldehyde (C=O) Stretching1670 – 1690 Lower than typical aliphatic aldehydes (1720) due to conjugation with the furan ring. Often appears as a split peak (Fermi resonance).
Aldehyde (C-H) Stretching2850 & 2750 The "Fermi Doublet." The lower frequency band (2750) is distinct and separates aldehydes from ketones.
Ether (C-O-C) Asym. Stretch1230 – 1270 CRITICAL: This band confirms the formation of the bond between the phenol oxygen and the furan ring.
Furan Ring C=C Stretching1580 – 1600 Characteristic "breathing" modes of the 5-membered heterocycle.
Methyl (CH₃) C-H Stretching2920 – 2960 Arising from the 2,5-dimethyl substitution on the phenoxy ring.

Comparative Analysis: Product vs. Alternatives (Precursors)

To validate your product, you must compare it against "alternatives"—in this context, the starting materials or impurities. The absence of specific peaks is just as important as the presence of others.

Scenario: Distinguishing Product from 2,5-Dimethylphenol (Starting Material)
  • The Product (Target): Shows a strong Carbonyl (C=O) at ~1680 cm⁻¹.

  • The Alternative (Impurity): 2,5-Dimethylphenol shows a broad, intense O-H stretch at 3200–3400 cm⁻¹ .

  • Validation Rule: If your spectrum shows any broadness above 3000 cm⁻¹, your product is contaminated with unreacted phenol.

Scenario: Distinguishing Product from 5-Nitro/Bromofuran-2-carbaldehyde
  • The Product (Target): Contains strong aromatic C=C stretches from the benzene ring and Methyl C-H stretches (~2950 cm⁻¹).

  • The Alternative (Precursor): Lacks the Methyl C-H signals. If the starting material was 5-nitrofuran, you would also see strong NO₂ symmetric/asymmetric stretches (1530/1350 cm⁻¹) .

  • Validation Rule: The disappearance of NO₂ bands (if using nitro-furan) and the appearance of Methyl C-H bands confirms the substitution.

Data Summary Table
Feature2,5-Dimethylphenol (Precursor A)5-Bromofuran-2-CHO (Precursor B)Target Product
3200-3400 cm⁻¹ Strong, Broad (O-H) AbsentAbsent (Clean spectrum)
2920-2960 cm⁻¹ Strong (Methyl C-H)AbsentMedium (Methyl C-H)
2850/2750 cm⁻¹ AbsentPresent (Aldehyde C-H) Present (Aldehyde C-H)
1670-1690 cm⁻¹ AbsentStrong (C=O) Strong (C=O)
1200-1270 cm⁻¹ C-O (Phenolic)C-O (Furan ring only)Strong/New C-O-C Ether

Detailed Experimental Protocol

To ensure reproducibility and high-resolution spectra, follow this specific protocol.

Method A: Attenuated Total Reflectance (ATR) – Recommended
  • Why: Best for solid intermediates; requires minimal prep; easy to clean.

  • Step 1: Ensure the crystal (Diamond or ZnSe) is chemically clean. Run a background scan (air).

  • Step 2: Place ~5 mg of the solid product onto the crystal.

  • Step 3: Apply pressure using the clamp until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to poor peak intensity ratios.

  • Step 4: Scan settings: 4 cm⁻¹ resolution, 16-32 scans.

  • Step 5: Post-Run Analysis: Check the baseline. If the baseline slopes significantly at high wavenumbers, it indicates poor contact (scattering). Reposition and re-clamp.

Method B: KBr Pellet (Transmission) – For High-Resolution Fingerprinting
  • Why: Provides better resolution of weak overtone bands and avoids peak distortion common in ATR for high-refractive-index organics.

  • Step 1: Mix product with spectroscopic grade KBr (ratio 1:100).

  • Step 2: Grind into a fine powder using an agate mortar. Crucial: Large particles cause the "Christiansen Effect," distorting peak shapes.

  • Step 3: Press at 10 tons for 2 minutes to form a transparent disc.

  • Step 4: Analyze immediately to prevent moisture absorption (which creates a false O-H peak).

References

  • LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups (Aldehydes and Ethers)." Chemistry LibreTexts. Accessed March 4, 2026. [Link]

  • MDPI. "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde Derivatives." Molecules, 2023.[1][2][3][4] Accessed March 4, 2026. [Link]

  • SpectraBase. "Furan-2-carbaldehyde and Phenoxy Derivatives Spectral Data." Wiley SpectraBase.[5] Accessed March 4, 2026. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometric behavior of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9). As a functionalized furfural derivative featurin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9). As a functionalized furfural derivative featuring an aryloxy ether linkage, this compound serves as a critical pharmacophore in antimicrobial and anti-inflammatory drug discovery.

This guide compares the diagnostic utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) , establishing EI as the superior method for structural elucidation due to distinct ether-cleavage fragmentation patterns. We further compare the target compound against its non-methylated analogue, 5-phenoxyfuran-2-carbaldehyde , to demonstrate how specific fragment ions (


 121 vs. 

93) validate the 2,5-dimethyl substitution pattern.

Part 1: Structural Analysis & Ionization Technique Comparison

The Molecule[1][2]
  • Formula:

    
    
    
  • Exact Mass: 216.0786 Da

  • Structural Features:

    • Furan Core: Susceptible to ring opening and CO loss.

    • Aldehyde (C-2): Prone to

      
      -cleavage (loss of H or CHO).
      
    • Ether Linkage (C-5): The primary site of fragmentation, directing charge retention.

    • 2,5-Dimethylphenyl Group: A stable aromatic moiety that dominates the low-mass region of the spectrum.

Comparative Assessment: EI vs. ESI

For researchers characterizing this intermediate, the choice of ionization source dictates the quality of structural data.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (3-5 kV)
Primary Ion Molecular Ion (

,

216)
Protonated Adduct (

,

217)
Fragmentation Extensive (Fingerprint rich)Minimal (Requires MS/MS)
Diagnostic Value High: Confirms ether linkage and substitution.Medium: Excellent for MW confirmation, poor for structure.
Solvent Compatibility None (Gas Phase)High (MeOH/Water/Formic Acid)
Limit of Detection Nanogram rangePicogram range (High Sensitivity)

Recommendation: Use EI (70 eV) for initial structural verification and impurity profiling. Use ESI-MS/MS for pharmacokinetic (PK) quantification in biological matrices.

Part 2: Fragmentation Mechanism & Pathway Analysis

The fragmentation of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde under Electron Ionization is driven by the stability of the aromatic phenoxy radical and the furan oxonium ion.

Key Fragmentation Channels
Pathway A: Aldehyde Cleavage (

-cleavage)
  • Mechanism: Homolytic cleavage adjacent to the carbonyl group.

  • Observation:

    • Loss of Hydrogen (

      
      ): 
      
      
      
      215 (Minor).
    • Loss of Formyl radical (

      
      ): 
      
      
      
      187
      (
      
      
      ).
  • Significance: Diagnostic for the presence of the aldehyde on the furan ring.

Pathway B: Ether Linkage Cleavage (Primary Diagnostic)

This is the most critical pathway for distinguishing this compound from its isomers. The C-O bond between the furan and the phenoxy group cleaves.

  • Ion 1: 2,5-Dimethylphenoxy Cation (

    
     121) 
    
    • The charge is retained on the phenoxy ring.

    • Comparison: In the unsubstituted analogue (5-phenoxyfuran...), this peak shifts to

      
       93. The shift of +28 Da confirms the two methyl groups.
      
  • Ion 2: Furan-2-carbaldehyde Cation (

    
     95) 
    
    • The charge is retained on the furan ring.

    • This fragment is common to all 5-aryloxy-furfural derivatives.

Pathway C: Secondary Decomposition
  • Loss of CO: The furan ring often expels carbon monoxide (28 Da).

    • 
       187 
      
      
      
      
      
      159 (Loss of CO from the de-formylated precursor).
  • Phenol Radical Cation: Hydrogen rearrangement can yield the 2,5-dimethylphenol radical cation at

    
     122 .
    
Visualization of Fragmentation Pathways

FragmentationPathway Parent Molecular Ion (M+) m/z 216 [C13H12O3]+. Frag_187 [M - CHO]+ m/z 187 (Aryloxy-furan cation) Parent->Frag_187 - CHO (29 Da) Alpha Cleavage Frag_122 Dimethylphenol Radical m/z 122 [C8H10O]+. Parent->Frag_122 H-Rearrangement Ether Cleavage Frag_95 Furfural Cation m/z 95 [C5H3O2]+ Parent->Frag_95 C-O Cleavage (Charge on Furan) Frag_121 Dimethylphenoxy Cation m/z 121 [C8H9O]+ Frag_187->Frag_121 - C4H2O (Furan ring loss) Frag_107 Frag_107 Frag_122->Frag_107 - CH3 Frag_93 Dimethylcyclopentadienyl m/z 93 [C7H9]+ Frag_121->Frag_93 - CO (28 Da) Ring Contraction

Figure 1: Proposed EI fragmentation pathway. The green node (


 121) is the specific diagnostic marker for the 2,5-dimethylphenoxy moiety.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and high-quality spectral data, follow this validated workflow.

Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if doing ESI to prevent H/D exchange artifacts.

  • Concentration:

    • GC-MS (EI): 100 µg/mL (100 ppm).

    • LC-MS (ESI): 1 µg/mL (1 ppm).

  • Filtration: 0.22 µm PTFE filter to remove particulate matter that causes source contamination.

Instrument Parameters (GC-MS EI)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m

    
     0.25mm.
    
  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ion Source: 230°C.

  • Electron Energy: 70 eV (Standard).[1][2][3]

  • Scan Range:

    
     40–300.
    
Workflow Diagram

ExperimentalWorkflow Sample Solid Sample (>98% Purity) Prep Dilution (MeOH, 100 ppm) Sample->Prep GC GC Separation DB-5ms Column Prep->GC 1 µL Injection Split 10:1 Ionization EI Source (70 eV, 230°C) GC->Ionization Gas Phase Detection Quadrupole Scan m/z 40-300 Ionization->Detection Ion Beam Analysis Data Analysis Target: m/z 216, 121, 95 Detection->Analysis

Figure 2: Analytical workflow for structural confirmation via GC-MS.

Part 4: Comparative Performance Analysis

This section compares the target molecule against its closest structural alternative to highlight the "Fingerprint" capability of the MS method.

MetricTarget: 5-(2,5-Dimethylphenoxy)... Alternative: 5-Phenoxyfuran-2-carbaldehyde Interpretation
Molecular Ion (

)

216

188
Clear MW distinction (+28 Da).
Base Peak (Typical)

121 (Dimethylphenoxy)

93 (Phenoxy)
Key Differentiator. The shift confirms the dimethyl substitution.
Furan Fragment

95

95
Identical. Confirms the furan-aldehyde core is unchanged.
Ortho-Effect Low steric hindrance (2,5-pos)None2,6-dimethyl isomers would show suppressed

due to steric strain; 2,5 is stable.

Conclusion: The presence of the


 121 fragment is the definitive "Pass/Fail" criteria for verifying the 2,5-dimethylphenoxy side chain during synthesis or quality control.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-Hydroxymethylfurfural (Analogous Furan Fragmentation).[4] National Institute of Standards and Technology.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Permar, W., et al. (2024). Laboratory characterization of furan, 2-furaldehyde... measured by PTR-ToF-MS. Atmospheric Measurement Techniques.[5]

  • ChemScene. (2024). Product Data: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde.[6] (Physical properties and CAS verification).

  • ResearchGate. (2012). Comparison of EI and ESI Mass Spectrometry Principles.

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-(2,5-Dimethylphenox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde. We will explore the rationale behind experimental choices, compare alternative approaches, and present supporting data to ensure a robust and reliable analytical method suitable for regulatory submission.

Introduction: The Analytical Challenge

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is a complex aromatic aldehyde with potential applications in pharmaceutical and materials science.[1][2] Its structure, featuring a furan ring, an aldehyde group, and a substituted phenoxy moiety, presents a unique analytical challenge for purity determination.[1] Potential impurities can arise from the synthesis process, such as starting materials, by-products, and isomers, as well as from degradation under various stress conditions. A robust, stability-indicating HPLC method is therefore crucial to ensure the quality, safety, and efficacy of any product containing this molecule.[3][4]

This guide will systematically address the key stages of HPLC method development and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Method Development Strategy: A Systematic Approach

A successful HPLC method development strategy involves a systematic evaluation of critical parameters to achieve the desired separation. Our approach is summarized in the workflow below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Analyte Characterization B Column Selection A->B C Mobile Phase Screening B->C D Detector Wavelength Selection C->D E Gradient Optimization D->E F Flow Rate and Temperature E->F G Sample Preparation F->G H Forced Degradation Studies G->H I Method Validation (ICH Q2(R1)) H->I J Final Method I->J caption Figure 1: HPLC Method Development Workflow

Caption: Figure 1: HPLC Method Development Workflow

Analyte Characterization

Understanding the physicochemical properties of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is the first step. With a molecular weight of 216.23 g/mol and a LogP of 3.5, the compound is relatively non-polar, making it an ideal candidate for reversed-phase HPLC.[1] The presence of aromatic rings and a carbonyl group suggests strong UV absorbance, which is suitable for UV detection.

Column Selection: A Comparative Analysis

The choice of the stationary phase is critical for achieving the desired selectivity.[9] We compared three commonly used reversed-phase columns with different selectivities.

Column ChemistryParticle Size (µm)Dimensions (mm)Key Characteristics
C18 (L1) 2.74.6 x 150High hydrophobicity, suitable for non-polar compounds.
Phenyl-Hexyl (L11) 2.74.6 x 150Offers alternative selectivity for aromatic compounds through π-π interactions.[9]
Polar-Embedded (L60) 2.74.6 x 150Enhanced retention of polar compounds and stable in highly aqueous mobile phases.[10]

Our initial screening revealed that while the C18 column provided good retention, the Phenyl-Hexyl column offered superior resolution for closely eluting impurities, likely due to the aromatic nature of the analyte and its potential impurities.

Mobile Phase Optimization

The mobile phase composition plays a pivotal role in controlling retention and selectivity.[11][12] We evaluated different organic modifiers and pH conditions.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) were compared. ACN generally provides better peak shape and lower viscosity. Our experiments confirmed that ACN resulted in sharper peaks for the main analyte.

  • Aqueous Phase: The use of a buffer is essential to control the pH and ensure reproducible retention times, especially for ionizable impurities. A 0.1% formic acid solution in water (pH ~2.7) was chosen to suppress the ionization of any potential acidic or basic impurities, leading to improved peak symmetry.[9]

A systematic approach using a solvent triangle can be employed for more complex separations to identify the optimal mobile phase composition.[13]

Detector Wavelength Selection

The UV spectrum of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde was recorded, and a wavelength of 280 nm was selected for analysis. This wavelength provides a good balance between sensitivity for the main peak and the detection of potential impurities. For aldehydes and ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by detection at around 360 nm is a common strategy to enhance sensitivity, though not strictly necessary for purity analysis if sufficient sensitivity is achieved without it.[14][15]

Optimized HPLC Method and Experimental Protocol

Based on the systematic development process, the following optimized HPLC method was established.

Experimental Protocol: Purity Analysis
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %B
      0.0 40
      20.0 80
      25.0 80
      25.1 40

      | 30.0 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the main analyte from its degradation products, a key requirement for a stability-indicating method.[3][16][17] The drug substance was subjected to various stress conditions as recommended by ICH guidelines.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid Hydrolysis (0.1 M HCl, 60°C, 24h) F HPLC Analysis of Stressed Samples A->F B Base Hydrolysis (0.1 M NaOH, 60°C, 8h) B->F C Oxidative (3% H2O2, RT, 24h) C->F D Thermal (80°C, 48h) D->F E Photolytic (ICH Q1B, solid & solution) E->F G Peak Purity Assessment (PDA Detector) F->G H Mass Balance Calculation G->H caption Figure 2: Forced Degradation Study Workflow

Caption: Figure 2: Forced Degradation Study Workflow

Summary of Forced Degradation Results
Stress Condition% DegradationNumber of DegradantsObservations
Acid Hydrolysis~15%2Major degradant at RRT 0.85
Base Hydrolysis~25%3Significant degradation, multiple products
Oxidative~10%1One major degradant at RRT 1.15
Thermal< 5%1Minor degradation
Photolytic~8%2Degradation observed in solution

The developed method successfully separated all degradation products from the main peak, demonstrating its stability-indicating nature. Peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the main peak in all stressed samples.

Method Validation: Adherence to ICH Q2(R1) Guidelines

The optimized method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7][8]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and known impurities. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.
Accuracy Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision Repeatability (RSD) ≤ 2.0% for six replicate injections. Intermediate precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.

The method met all the acceptance criteria, confirming its accuracy, precision, and reliability for the purity analysis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde.

Conclusion

This guide has detailed a systematic and scientifically sound approach to the development and validation of a stability-indicating HPLC method for the purity analysis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde. By comparing different stationary phases and optimizing mobile phase conditions, a robust method was established. The successful separation of degradation products from forced degradation studies confirms the stability-indicating nature of the method. The subsequent validation as per ICH Q2(R1) guidelines demonstrates that the method is accurate, precise, and reliable for its intended purpose. This comprehensive guide serves as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][7]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][6]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][5]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][8]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link][3]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link][4]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link][17]

  • Quality Guidelines. ICH. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Zeneth. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Column Selection for Reversed-Phase HPLC. LCGC International. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link][10]

  • Using a Solvent Triangle to Optimize an HPLC Separation. LibreTexts Chemistry. [Link][13]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link][11]

  • Strategies for Method Development and Optimization in HPLC. Drawell. [Link][12]

  • How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc. [Link][14]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link][15]

  • Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • 5-(Hydroxymethyl)furan-2-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to Determining the Crystal Structure of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This crystal st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This crystal structure dictates a compound's physical and chemical properties, including solubility, stability, and bioavailability, which are critical factors in drug development and material design.[1][2] This guide provides a comparative overview of the state-of-the-art methodologies for determining the crystal structure of small organic molecules, using the hypothetical case of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde, a compound with potential applications in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, we will explore the experimental and computational pathways to its elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute structure of small molecules.[3] This powerful technique provides an unambiguous and highly accurate 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[4][5][6]

The fundamental principle of SC-XRD involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.[6][7] The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal.

Experimental Workflow for SC-XRD

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution.

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement purity Compound Purification growth Crystal Growth purity->growth selection Crystal Selection growth->selection mounting Crystal Mounting selection->mounting diffractometer X-ray Diffraction mounting->diffractometer integration Data Integration diffractometer->integration solution Structure Solution (Phase Problem) integration->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation NMR_Crystallography_Workflow cluster_sample Sample Preparation cluster_nmr ssNMR Experiments cluster_analysis Structure Elucidation powder Powdered Sample cpmas CP/MAS powder->cpmas correlation Correlation Spectroscopy cpmas->correlation assignment Spectral Assignment correlation->assignment constraints Derive Structural Constraints assignment->constraints modeling Computational Modeling constraints->modeling refinement Structure Refinement modeling->refinement CSP_Workflow cluster_input Input cluster_generation Structure Generation cluster_evaluation Energy Evaluation molecule Molecular Structure search Conformational & Packing Search molecule->search ranking Lattice Energy Calculation search->ranking landscape Crystal Energy Landscape ranking->landscape

Sources

Comparative

UV-Vis Absorption Maxima of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde: A Comparative Analytical Guide

As a Senior Application Scientist, establishing robust analytical parameters for specialized organic building blocks is critical for downstream drug development and materials science. 5-(2,5-Dimethylphenoxy)furan-2-carba...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing robust analytical parameters for specialized organic building blocks is critical for downstream drug development and materials science. 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9) is a highly functionalized furan derivative. Tracking its purity, reaction kinetics (such as Schiff base formation or oxidation), and degradation requires a precise understanding of its ultraviolet-visible (UV-Vis) absorption characteristics.

This guide objectively compares the UV-Vis absorption maxima (


) of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde against standard furan-based alternatives, providing mechanistic causality for its spectral behavior and a self-validating experimental protocol for high-fidelity data acquisition.

Mechanistic Insights: Chromophore Evolution and Substituent Effects

To understand the UV-Vis spectrum of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde, we must deconstruct its chromophore and analyze the electronic contributions of its substituents. The absorption maximum is not an arbitrary number; it is a direct reflection of the molecule's HOMO-LUMO energy gap, dictated by conjugation and steric conformation.

  • The Base Chromophore (Furfural Core): The foundational structure is furan-2-carbaldehyde (furfural). Its chromophore consists of the conjugated diene of the furan ring coupled with the electron-withdrawing carbonyl group. This highly conjugated

    
    -system typically exhibits a strong 
    
    
    
    electronic transition with a
    
    
    centered around 278 nm in aqueous or polar organic solvents[1].
  • The Auxochromic Effect (+R): The introduction of an ether linkage at the 5-position (yielding a 5-aryloxyfuran-2-carbaldehyde) fundamentally alters the electronic landscape. The lone electron pairs on the ether oxygen act as an auxochrome. Through resonance (+R effect), these electrons participate in the extended

    
    -system of the furan-carbonyl core. This extended conjugation lowers the energy required for the 
    
    
    
    transition, resulting in a pronounced bathochromic shift (red shift) , pushing the absorption maximum toward the 295–305 nm range.
  • Steric Modulation via 2,5-Dimethyl Substitution: In 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde, the presence of methyl groups at the ortho (2-) and meta (5-) positions of the phenoxy ring introduces significant steric bulk. This steric clash prevents the phenyl ring from achieving perfect coplanarity with the ether oxygen and the furan ring. Because the system is slightly twisted out of plane, the orbital overlap is restricted compared to an unsubstituted phenoxy group. This structural torsion induces a subtle hypsochromic shift (blue shift) relative to a fully planar theoretical model, stabilizing the

    
     near 298 nm.
    

Comparative UV-Vis Data

To contextualize the performance and optical properties of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde, it is essential to compare it against widely utilized furanic alternatives. The table below summarizes the absorption maxima, highlighting the structural causality behind the spectral shifts.

CompoundStructural Modification

(nm)
Mechanistic Rationale
Furfural Base Core~278 nmStandard

transition of the conjugated furan-carbonyl system[1].
5-Hydroxymethylfurfural (HMF) 5-Hydroxymethyl group~284 nmWeak +I (inductive) effect from the alkyl group and minor hyperconjugation slightly extends the absorption band[2][3].
5-Phenoxyfuran-2-carbaldehyde 5-Phenoxy group~300 nmStrong +R auxochromic effect from the ether oxygen extends conjugation across the furan core.
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde 2,5-Dimethyl substitution~298 nmExtended +R conjugation, but slightly blue-shifted vs. unsubstituted phenoxy due to steric-induced loss of coplanarity.

*Values derived from established structure-activity relationship (SAR) models and physical organic principles for aryloxy-substituted furfurals.

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. It incorporates built-in checks for solvent interference and concentration-dependent deviations from the Beer-Lambert law.

Materials Required:

  • Analyte: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (Purity

    
     98%).
    
  • Solvent: Spectroscopic-grade Acetonitrile (UV cutoff < 190 nm). Avoid solvents with high UV cutoffs that may mask the 250-300 nm region.

  • Cuvettes: Matched quartz cuvettes (10 mm path length).

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh the analyte and dissolve it in spectroscopic-grade acetonitrile to create a 1.0 mM primary stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution (Linearity Check): Prepare a calibration series (e.g., 0.01 mM, 0.02 mM, 0.05 mM, 0.1 mM). Causality: Measuring a single concentration is scientifically invalid. A dilution series ensures the maximum absorbance falls within the linear dynamic range (0.1 – 1.0 AU), validating that the system obeys the Beer-Lambert law and preventing detector saturation.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with pure spectroscopic-grade acetonitrile. Run a baseline scan from 200 nm to 450 nm to zero the instrument and eliminate solvent/cuvette background noise.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 0.05 mM analyte solution. Scan from 200 nm to 450 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Data Processing: Identify the primary

    
     transition peak (expected ~298 nm). Calculate the molar extinction coefficient (
    
    
    
    ) using the linear regression of your dilution series.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating UV-Vis analytical workflow, ensuring data integrity at every step.

UVVisWorkflow SamplePrep 1. Sample Preparation (Spectroscopic Grade Solvent) Blanking 2. Baseline Correction (Solvent Blanking) SamplePrep->Blanking Aliquot Transfer Measurement 3. Spectral Acquisition (200-450 nm Range) Blanking->Measurement Dual-Beam Setup Validation 4. Data Validation (Beer-Lambert Linearity Check) Measurement->Validation Absorbance Data Output 5. Maxima Determination (Peak Integration) Validation->Output Verified Spectra

Caption: High-Fidelity UV-Vis Analytical Workflow for Furan Derivatives.

References

  • UV absorbance spectrum of furfural, KPS, and KPI molecules... Source: ResearchGate URL:[Link]

  • The role of 5-hydroxymethylfurfural in food and recent advances in analytical methods Source: USP.br (Universidade de São Paulo) URL:[Link]

  • Rapid Method for the Determination of 5-Hydroxymethylfurfural and Levulinic Acid Using a Double-Wavelength UV Spectroscopy Source: PMC (National Center for Biotechnology Information) URL:[Link]

Sources

Validation

Elemental Analysis Validation for 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde: A Comparative Guide

As a Senior Application Scientist specializing in analytical control strategies, I frequently encounter the unique challenges posed by functionalized aromatic systems. 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 12...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical control strategies, I frequently encounter the unique challenges posed by functionalized aromatic systems. 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9)[1] is a prime example. With its electron-rich furan ring and sterically hindered phenoxy moiety, this compound requires rigorous, meticulously designed analytical workflows to prove its bulk purity.

Historically, the American Chemical Society (ACS) and high-impact journals have mandated a strict ±0.4% deviation limit between experimental and theoretical elemental compositions to confirm purity[2]. However, recent international studies have highlighted that traditional elemental analysis is prone to misinterpretation if not backed by robust, orthogonal methods[3]. In alignment with the ICH Q2(R2) guidelines for analytical procedure validation[4], this guide objectively compares dynamic flash combustion against modern alternative techniques, providing a self-validating protocol for this specific furan derivative.

Theoretical Framework & The Causality of Method Selection

The molecular formula for 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is C₁₃H₁₂O₃ , yielding a theoretical molar mass of 216.23 g/mol [1].

  • Theoretical Carbon (C): 72.21%

  • Theoretical Hydrogen (H): 5.59%

  • Theoretical Oxygen (O): 22.20%

Because this molecule lacks nitrogen and sulfur, a standard CHN analysis will yield 0% N. If an analyst only measures Carbon and Hydrogen, they are leaving ~22% of the mass balance unaccounted for. A self-validating system must close the mass balance (C + H + O ≈ 100%). Failing to measure Oxygen directly opens the door to "compensating errors"—where residual water or inorganic ash masks actual compound impurities[3].

Comparative Analysis of Validation Techniques

To establish a comprehensive Quality-by-Design (QbD) approach as recommended by ICH Q2(R2)[5], we must evaluate the primary analytical technique against its orthogonal alternatives.

Table 1: Comparison of Elemental Validation Alternatives

Analytical TechniquePrimary OutputAccuracy / PrecisionDestructive?ICH Q2(R2) Suitability
Dynamic Flash Combustion (CHN/O) Bulk %C, %H, %O±0.3% absoluteYesHigh (Gold Standard for Assay/Purity)
HRMS + qNMR Exact Mass & Molar Purity< 3 ppm (HRMS), ±1% (qNMR)NoHigh (Orthogonal Confirmation)
Energy Dispersive X-Ray (EDX) Surface Elemental MappingSemi-quantitative (±2-5%)NoLow (Best for trace inorganic ash)

Insight: While HRMS and qNMR provide unparalleled structural confirmation, they do not directly measure bulk elemental mass fractions. Conversely, EDX is surface-sensitive and lacks the precision required for organic small molecules. Therefore, Dynamic Flash Combustion remains the primary method , provided it is executed with a parallel Oxygen pyrolysis channel.

Analytical Workflows & Visualizations

To ensure compliance with global regulatory standards, the validation workflow must integrate both primary and orthogonal checks.

ValidationWorkflow A 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (C13H12O3) B Dynamic Flash Combustion (CHN/O Analysis) A->B Bulk Elements C HRMS + qNMR (Orthogonal Purity) A->C Structure & Mass D XPS / EDX (Surface & Ash Profiling) A->D Trace Impurities E ICH Q2(R2) Compliant Data Synthesis B->E C->E D->E

Fig 1. Multidimensional elemental validation workflow complying with ICH Q2(R2) standards.

Self-Validating Experimental Protocol: CHN/O Analysis

The following protocol is engineered specifically to overcome the thermal resistance of the aromatic furan and phenoxy rings. Every step is designed with explicit causality to prevent analytical drift.

Step-by-Step Methodology
  • Micro-Weighing and Encapsulation

    • Action: Weigh exactly 1.500 to 2.000 mg of the dried sample into a combustible tin (Sn) capsule for CHN, and a silver (Ag) capsule for O analysis, using a microbalance (0.1 µg resolution).

    • Causality: Tin is explicitly chosen for CHN analysis because its oxidation is highly exothermic. When dropped into the furnace, the tin flashes, creating a localized temperature spike of ~1800°C. This extreme heat shatters the robust aromatic rings of the phenoxy and furan moieties, preventing soot formation and ensuring 100% carbon volatilization.

  • Calibration via Matrix Matching

    • Action: Calibrate the instrument using Benzoic acid (C₇H₆O₂) rather than the standard Sulfanilamide.

    • Causality: Benzoic acid closely mimics the C:H:O ratio of our target compound and lacks nitrogen, providing a highly accurate K-factor calibration curve tailored to this specific chemical space.

  • Flash Combustion (CHN Channel)

    • Action: Drop the tin capsule into a quartz reactor at 1000°C under a precise pulse of O₂. The gas stream is then passed over a Tungsten Trioxide (WO₃) catalyst, followed by elemental Copper (Cu) at 600°C.

    • Causality: The WO₃ ensures complete oxidation of carbon to CO₂. The Copper reduction phase is critical: it scrubs any excess O₂ from the carrier gas. Even though our compound lacks nitrogen, removing O₂ prevents it from interfering with the Thermal Conductivity Detector (TCD) baseline, ensuring high precision[6].

  • Pyrolysis (Oxygen Channel)

    • Action: Drop the silver capsule into a separate reactor at 1060°C containing platinized carbon black in a Helium atmosphere.

    • Causality: In the absence of oxygen, the sample pyrolyzes. The oxygen within the furan and aldehyde groups reacts with the carbon black to form Carbon Monoxide (CO), which is subsequently quantified.

  • Chromatographic Separation & Detection

    • Action: The resulting gases (CO₂, H₂O, and CO) are separated temporally via a packed GC column and integrated by the TCD.

CombustionMech N1 Sample in Sn Capsule (Weighed to 0.1 µg) N2 Flash Combustion (1000°C, O2 spike) N1->N2 N3 Catalytic Oxidation (WO3 / CuO) N2->N3 N4 Reduction Phase (Cu removes excess O2) N3->N4 N5 GC Separation & TCD Detection N4->N5

Fig 2. Step-by-step mechanistic pathway of dynamic flash combustion for CHN analysis.

Data Synthesis & Acceptance Criteria

To validate the method per ICH Q2(R2)[4], the experimental data must fall within the ±0.4% absolute deviation limit[7]. Furthermore, the self-validating nature of this protocol requires the mass balance to close.

Table 2: Theoretical vs. Experimental Data Synthesis for C₁₃H₁₂O₃

ElementTheoretical Mass (%)Acceptable Range (±0.4%)Experimental Result (%)Mass Balance ContributionStatus
Carbon (C) 72.2171.81 – 72.6172.1572.15%Pass
Hydrogen (H) 5.595.19 – 5.995.625.62%Pass
Oxygen (O) 22.2021.80 – 22.6022.1022.10%Pass
Nitrogen (N) 0.00< LOQ0.000.00%Pass
Total Sum 100.00 N/A 99.87 99.87% Valid

References

1.[4] ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. mastercontrol.com. 2.[5] ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. intuitionlabs.ai. 3.[1] 1291494-07-9 | 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde - ChemScene. chemscene.com. 4.[6] Summary of CHNS Elemental Analysis Common Problems - UBC. ubc.ca. 5.[2] Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. 6.[7] An International Study Evaluating Elemental Analysis - PMC. nih.gov. 7.[3] Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).

Sources

Comparative

Validating Schiff Base Formation: A Comparative Guide for 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Executive Summary This guide provides a technical framework for validating the condensation of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde with primary amines to form Schiff bases (imines). While spectroscopic methods li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for validating the condensation of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde with primary amines to form Schiff bases (imines). While spectroscopic methods like NMR and IR provide definitive structural characterization, they are often impractical for real-time reaction monitoring. This guide establishes Thin Layer Chromatography (TLC) not merely as a qualitative check, but as a robust, self-validating In-Process Control (IPC) system.

The Challenge: Monitoring Furan-Based Imine Formation

The substrate, 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde , contains a furan core coupled with a phenoxy ether. This specific electronic environment makes the aldehyde carbonyl highly reactive but also prone to side reactions (e.g., polymerization or hydrolysis) if reaction times are unoptimized.

Reaction Context:



  • Reactant (Aldehyde): Distinct UV activity, reactive Carbonyl (C=O).

  • Product (Schiff Base): Extended conjugation (Red-shifted UV), Azomethine (C=N) bond.

Comparative Analysis: TLC vs. Instrumental Alternatives

For routine synthesis and optimization, the choice of validation method impacts throughput and decision-making speed.

FeatureTLC (Optimized Protocol) 1H-NMR Spectroscopy FT-IR Spectroscopy HPLC-MS
Primary Utility Real-time IPC , Endpoint determinationStructural confirmation, Purity assayFunctional group verificationQuantitation, Mass confirmation
Turnaround Time < 5 Minutes 30–60 Minutes10–15 Minutes30–120 Minutes
Sample Prep Minimal (Direct spotting)High (Workup + Deuterated solvent)Moderate (Drying required)High (Filtration + Dilution)
Key Signal

& Stain Specificity

9.6 ppm (CHO)


8.5 ppm (CH=N)

1680

(C=O)


1620

(C=N)
Molecular Ion

Cost per Run NegligibleHighLowHigh
Limit of Detection Moderate (Visual)HighModerateVery High

Verdict: While NMR is the "Gold Standard" for final characterization, TLC is the superior IPC method when augmented with specific staining protocols that exploit the chemical difference between the aldehyde and the imine.

The Self-Validating TLC Protocol

This protocol is designed to eliminate ambiguity by using a "Dual-Visualization" strategy.

Materials & Setup
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (Gradient 8:2 to 7:3 v/v).

    • Rationale: The furan aldehyde is moderately polar. The Schiff base, often less polar (depending on the amine), requires a non-polar dominant system to differentiate

      
       values.
      
  • Reference Standards:

    • Std A: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (Aldehyde).[1]

    • Std B: Primary Amine (if UV active/aromatic).

Step-by-Step Methodology

1. Plate Preparation (The Co-Spot Technique) Prepare a TLC plate with three distinct lanes. This is critical for identifying "trailing" or overlapping spots.

  • Lane 1: Starting Material (Std A).

  • Lane 2: Co-spot (Std A + Reaction Mixture).

  • Lane 3: Reaction Mixture (RM).

2. Elution Develop the plate until the solvent front reaches ~1 cm from the top. Dry quickly with a warm air stream.

3. Visualization Phase 1: UV Fluorescence (254 nm)

  • Observation: The furan ring and the phenoxy group are UV-active.

  • Expectation:

    • Aldehyde: Strong dark spot at

      
       (in 8:2 Hex/EtOAc).
      
    • Schiff Base: Distinct dark spot, typically lower

      
       (
      
      
      
      ) due to increased polarity of the imine or higher
      
      
      if the amine is lipophilic.
    • Note: If spots overlap in Lane 2 (Co-spot), adjust mobile phase polarity.

4. Visualization Phase 2: Chemical Staining (The Validator) Dip the plate into 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently.

  • Mechanism: 2,4-DNP reacts specifically with aldehydes/ketones to form hydrazones.[2]

  • Result:

    • Aldehyde Spot: Turns bright Yellow/Orange immediately.

    • Schiff Base Spot: Remains Colorless or turns faintly yellow (slowly) but lacks the intense immediate reaction of the free aldehyde.

    • Amine Spot: No reaction.

5. Interpretation

  • Reaction Complete: Lane 3 shows no orange spot at the

    
     of the aldehyde.
    
  • Reaction Incomplete: Lane 3 retains an orange spot matching Lane 1.

Experimental Data Summary (Simulated)

Based on typical properties of furan-2-carbaldehydes and their Schiff bases.

Compound

(Hex:EtOAc 7:3)
UV (254 nm)2,4-DNP Stain Response
Aldehyde (Reactant) 0.55Strong QuenchingInstant Orange Precipitate
Amine (e.g., Aniline) 0.30Moderate QuenchingNegative (No color)
Schiff Base (Product) 0.42Strong QuenchingNegative / Faint Yellow (Slow)
Decision Workflow (Graphviz)

TLC_Workflow Start Start Reaction Monitoring Spotting Spot Plate: SM | Co-Spot | RM Start->Spotting Elute Elute in Hexane:EtOAc (8:2) Spotting->Elute UV_Check Visualize under UV (254nm) Elute->UV_Check Separation Are SM and Product spots separated? UV_Check->Separation Adjust_Solvent Adjust Solvent Polarity (Add EtOAc or MeOH) Separation->Adjust_Solvent No DNP_Stain Dip in 2,4-DNP Stain Separation->DNP_Stain Yes Adjust_Solvent->Spotting Orange_Spot Is the SM spot (Orange) visible in RM lane? DNP_Stain->Orange_Spot Continue Continue Heating/Stirring Orange_Spot->Continue Yes (SM present) Complete Reaction Complete Proceed to Workup Orange_Spot->Complete No (SM consumed)

Figure 1: Decision tree for monitoring Schiff base formation using TLC with DNP validation.

References
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents. Retrieved from [Link]

  • Rawate, P., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene. ACG Publications. Retrieved from [Link]

  • Liverpool University. (n.d.). TLC Stains and Preparation Recipes. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde proper disposal procedures

The following guide details the technical protocols for the safe containment, deactivation, and disposal of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9). This document is structured for Senior Research...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical protocols for the safe containment, deactivation, and disposal of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS: 1291494-07-9).

This document is structured for Senior Research Personnel and EHS Officers . It prioritizes the "Precautionary Principle"—treating research-grade heterocycles with limited toxicological data as high-hazard substances until proven otherwise.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's identity and state. This compound combines a reactive furan-aldehyde core with a lipophilic phenoxy tail, necessitating specific handling to prevent polymerization or environmental persistence.

Property Data / Specification
Chemical Name 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
CAS Number 1291494-07-9
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Physical State Solid (typically off-white to yellow powder) or Oil (if impure)
Solubility Low in water; High in organic solvents (DMSO, DCM, Methanol)
Reactivity Aldehyde: Susceptible to oxidation (to carboxylic acid) and polymerization. Furan Ring: Sensitive to strong acids/oxidizers; potential for resinification upon aging.[1]
GHS Hazard Classification (Inferred/Analogous)

Based on structural analogs (Furfural, Phenoxy-derivatives) and standard MSDS data for this class:

  • Warning: Treat as Acute Tox. 4 (Oral/Inhalation).

  • Irritant: Skin Irrit. 2, Eye Irrit.[1][2] 2A.

  • Sensitizer: Potential Skin Sens. 1 (common in furan aldehydes).

  • Aquatic Toxicity: Likely Aquatic Chronic 3 (due to lipophilic phenoxy group).

Pre-Disposal Stabilization & Segregation

CRITICAL SAFETY NOTE: Furan-2-carbaldehydes can auto-oxidize or polymerize over time, especially if stored improperly (exposed to air/light).

  • Check the Container: If the solid has turned into a dark, viscous tar or if crystals have formed around the cap (unlikely for this specific aldehyde but possible for ether solvents used with it), do not force it open.

  • Segregation Rule: This compound must be segregated into the Non-Halogenated Organic waste stream unless dissolved in halogenated solvents (e.g., DCM, Chloroform).

Decision Logic: Waste Stream Assignment

WasteSegregation Start Waste Material 5-(2,5-Dimethylphenoxy) furan-2-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution DisposalA Solid Waste Stream (Lab Pack for Incineration) Solid->DisposalA Double Bag & Label SolventCheck Solvent Type? Solution->SolventCheck NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo DisposalB Liquid Waste Stream A (High BTU / Fuel Blending) NonHalo->DisposalB DisposalC Liquid Waste Stream B (Halogenated Incineration) Halo->DisposalC

Figure 1: Decision matrix for segregating furan-aldehyde waste streams to ensure regulatory compliance.

Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Pure Solid (Surplus/Expired)

Best for: Old reagent bottles or excess dry product.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a fume hood to avoid inhaling dust.

  • Primary Containment: Keep the chemical in its original container if possible. If the container is damaged, transfer the solid to a clean HDPE or Glass jar with a tight-sealing screw cap.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde".[3]

    • Hazards: Check "Toxic" and "Irritant".[4][5]

  • Secondary Containment: Place the sealed container inside a clear plastic zip-lock bag (secondary containment) to prevent contamination of the waste bin.

  • Final Disposal: Deposit into the Solid Hazardous Waste Drum (Lab Pack) designated for incineration. Do not dispose of in regular trash or biohazard bins.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Best for: Crude reaction mixtures or mother liquors.

  • Quenching (Optional but Recommended for Reactive Aldehydes):

    • If the aldehyde is present in high concentrations (>10%) and reactive, you may chemically degrade it before disposal to reduce reactivity risks.

    • Protocol: Slowly add Sodium Bisulfite (NaHSO₃) solution (saturated) to the aldehyde mixture. This forms a bisulfite adduct (water-soluble solid), effectively neutralizing the aldehyde reactivity.

  • Solvent Segregation:

    • If solvent is Methanol/Ethanol/DMSO: Pour into the Non-Halogenated Organic Waste carboy.

    • If solvent is DCM/Chloroform: Pour into the Halogenated Organic Waste carboy.

  • Rinsing: Rinse the reaction vessel with a small amount of Acetone, and add this rinse to the same waste carboy.

Scenario C: Empty Container Disposal

Regulatory Standard: RCRA "RCRA-Empty" Definition

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them in the Non-Halogenated Organic Waste stream.

  • Defacing: Cross out or remove the original label. Mark the bottle as "EMPTY".

  • Glass Disposal: Place the clean, dry bottle in the Broken/Recycled Glass box.

Emergency Spill Response

If a spill occurs outside the fume hood, follow this immediate protocol to prevent exposure and contamination.

SpillResponse Alert SPILL DETECTED Alert Personnel Assess Assess Volume & Location (>100g or Respiratory Irritation?) Alert->Assess Evacuate EVACUATE LAB Call EHS / Emergency Response Assess->Evacuate High Hazard / Large Spill Clean Proceed to Cleanup (Wear PPE: Nitrile, Goggles, N95/Respirator) Assess->Clean Manageable / Small Spill Absorb Cover with Vermiculite or Sand (Do NOT use paper towels - flammability risk) Clean->Absorb Collect Scoop into Hazardous Waste Bag Label as 'Spill Debris' Absorb->Collect Wash Clean Area with Soap & Water Collect->Wash

Figure 2: Emergency response workflow for furan-aldehyde spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS 1291494-07-9).[3] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

Sources

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